Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDKYJLNLUCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624432 | |
| Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646055-63-2 | |
| Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of targeted protein degraders. Its rigid spirocyclic core and the presence of a protected amine functional group make it a valuable scaffold for the synthesis of complex molecules with specific three-dimensional orientations. This technical guide provides a comprehensive overview of the known properties, an example of its synthetic application, and its role in the development of novel therapeutics targeting the ubiquitin-proteasome pathway.
Core Properties and Characteristics
This compound is a bifunctional molecule featuring a spirocyclic diamine core. One of the amine groups is protected as a tert-butyloxycarbonyl (Boc) carbamate, allowing for selective functionalization of the remaining secondary amine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 646055-63-2 | [1] |
| Boiling Point | 319.425 °C at 760 mmHg | N/A |
| Appearance | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[2][3]:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
However, a well-documented experimental protocol illustrates its application as a key building block in the synthesis of more complex molecules, such as cyclin-dependent kinase (CDK) degraders.
Example Protocol: Synthesis of a CDK Degrader Precursor
The following protocol is adapted from patent literature and describes the reaction of this compound with a hypothetical intermediate (13-6) to form a precursor for a CDK degrader[4].
Reaction Scheme:
Caption: Reaction workflow for the synthesis of a CDK degrader precursor.
Materials:
-
Intermediate 13-6 (550 mg, 1.250 mmol, 1 equiv)
-
This compound (565.85 mg, 2.500 mmol, 2 equiv)[4]
-
N,N-Diisopropylethylamine (DIEA) (646.29 mg, 5.000 mmol, 4 equiv)[4]
-
Acetonitrile (MeCN) (1 mL)[4]
Procedure:
-
To a suitable reaction vessel, add a mixture of intermediate 13-6 (550 mg, 1.250 mmol) and this compound (565.85 mg, 2.500 mmol) in acetonitrile (1 mL).[4]
-
Add N,N-Diisopropylethylamine (DIEA) (646.29 mg, 5.000 mmol) to the mixture at room temperature.[4]
-
Stir the resulting mixture at 90 °C for 2 hours under a nitrogen atmosphere.[4]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS) to detect the formation of the desired product.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.[4]
Note: Further purification of the product would typically be performed using techniques such as column chromatography.
Applications in Drug Discovery: Targeting Protein Degradation
This compound is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role in CDK2 Degrader Development
This spirocyclic compound has been utilized in the synthesis of PROTACs designed to degrade Cyclin-Dependent Kinase 2 (CDK2)[4]. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[5] Dysregulation of the CDK2/Cyclin E pathway is a hallmark of many cancers, making it an attractive therapeutic target.
Signaling Pathway: PROTAC-Mediated CDK2 Degradation
The following diagram illustrates the mechanism of action for a PROTAC that incorporates the this compound scaffold to induce the degradation of CDK2.
Caption: Mechanism of PROTAC-mediated degradation of the CDK2/Cyclin E complex.
This pathway highlights how the PROTAC, synthesized using building blocks like this compound, facilitates the formation of a ternary complex between the target protein (CDK2/Cyclin E) and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin molecules to the target protein. The polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a key synthetic intermediate with significant applications in modern drug discovery. Its structural features are particularly well-suited for the development of PROTACs, a promising new class of therapeutics. The ability to incorporate this scaffold into molecules that can hijack the cell's natural protein disposal system opens up new avenues for targeting disease-causing proteins that have been historically difficult to inhibit. Further research into the synthesis and applications of this and related spirocyclic diamines is likely to yield novel therapeutic agents for a range of diseases, including cancer.
References
- 1. Turnover of cyclin E by the ubiquitin-proteasome pathway is regulated by cdk2 binding and cyclin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 | CID 22291199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,7-Diazaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester 97% | CAS: 646055-63-2 | AChemBlock [try.achemblock.com]
- 4. WO2024173412A2 - Cyclin dependent kinase degraders and methods of use thereof - Google Patents [patents.google.com]
- 5. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
7-Boc-1,7-diazaspiro[4.4]nonane chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Boc-1,7-diazaspiro[4.4]nonane, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC name, physicochemical properties, and a generalized synthetic approach.
Chemical Structure and IUPAC Name
7-Boc-1,7-diazaspiro[4.4]nonane is a spirocyclic diamine where one of the secondary amine functionalities is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective functionalization of the remaining free secondary amine, making it a valuable intermediate in the synthesis of more complex molecules.
IUPAC Name: tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate[1]
Chemical Structure:
(A 2D representation of the chemical structure of 7-Boc-1,7-diazaspiro[4.4]nonane)
Physicochemical Properties
Quantitative data for 7-Boc-1,7-diazaspiro[4.4]nonane is summarized in the table below. These properties are primarily computed values sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| CAS Number | 646055-63-2 | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 226.168127949 Da | PubChem[1] |
| Monoisotopic Mass | 226.168127949 Da | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
Experimental Protocols: A Generalized Synthetic Approach
Objective: To synthesize this compound from 1,7-diazaspiro[4.4]nonane.
Materials:
-
1,7-diazaspiro[4.4]nonane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve 1,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq), to the solution.
-
Boc Anhydride Addition: Cool the mixture in an ice bath (0 °C). To this cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) in the same solvent dropwise over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Boc-1,7-diazaspiro[4.4]nonane.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of 7-Boc-1,7-diazaspiro[4.4]nonane.
Caption: Generalized workflow for the synthesis of 7-Boc-1,7-diazaspiro[4.4]nonane.
References
Physicochemical properties of Boc-protected diazaspiro compounds
An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Diazaspiro Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazaspiro compounds, characterized by two nitrogen-containing rings joined by a single spirocyclic carbon atom, represent a class of scaffolds with significant potential in medicinal chemistry.[1] Their rigid, three-dimensional structures offer novel exit vectors for molecular exploration, making them attractive cores for the development of new therapeutic agents.[1][2] In the multi-step synthesis of complex molecules containing these scaffolds, the temporary masking of reactive amine functionalities is crucial. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected diazaspiro compounds, details key experimental protocols for their characterization, and illustrates relevant chemical and logical workflows. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and the overall design of synthetic routes in drug discovery.
Core Physicochemical Properties
The introduction of a Boc group onto the nitrogen atom of a diazaspiro compound converts the amine into a carbamate, drastically altering its physicochemical properties. This transformation is fundamental to its role as a protecting group.
| Property | General Impact of Boc Protection | Typical Values/Observations | Rationale |
| Lipophilicity (LogP/LogD) | Increases | ΔLogP can be significant depending on the parent molecule. | The bulky, non-polar tert-butyl group increases the hydrophobic character of the molecule.[5] |
| Aqueous Solubility | Decreases | Often poorly soluble in water.[6] | The increased lipophilicity and potential for stable crystalline forms reduce solubility in aqueous media. |
| Organic Solubility | Increases | Soluble in a wide range of organic solvents (DCM, THF, EtOAc, etc.).[7] | The carbamate functionality and the alkyl nature of the Boc group enhance solubility in non-polar and polar aprotic solvents. |
| Basicity (pKa) | Drastically Decreases | pKa of the protected nitrogen is significantly lowered, rendering it non-basic under typical conditions. | The lone pair of the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the carbamate, reducing its ability to accept a proton. |
| Thermal Stability | Generally Stable | Stable at ambient temperatures (e.g., 37°C).[8] Thermal deprotection can occur at high temperatures (>150-240°C).[9][10] | The carbamate bond is kinetically stable. High temperatures can induce elimination to form isobutylene, CO2, and the free amine.[10] |
| Chemical Stability | High | Stable to most bases, nucleophiles, and reducing agents.[4][11] | The Boc group is resistant to a wide array of reagents, providing orthogonality with other protecting groups like Fmoc.[11][12] It is, however, labile to strong acids.[13][14] |
| Crystallinity | Often Crystalline Solids | Can be characterized by melting point and techniques like Powder X-ray Diffraction (PXRD).[15] | The rigid structure and potential for intermolecular interactions can favor the formation of a crystalline lattice. |
Experimental Protocols
Accurate characterization of physicochemical properties is essential. Below are detailed methodologies for key experiments.
Protocol 1: Boc Protection of a Generic Diazaspiro-Diamine
This protocol describes the selective mono-protection of a symmetrical diazaspiro-diamine.
Materials:
-
Diazaspiro-diamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[16]
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)[16]
-
Solvent: 1:1 Dioxane/Water[16]
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the diazaspiro-diamine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) and stir until the solid is fully dissolved.[16]
-
Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add Boc₂O (1.1 equiv) portion-wise over 15 minutes.[16]
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-12 hours.[16]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the product three times with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4] Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[16]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard protocol for the acidic cleavage of a Boc group.
Materials:
-
Boc-protected diazaspiro compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)[16]
-
Dichloromethane (DCM)[16]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0 °C. Slowly add TFA dropwise to a final concentration of 20-50% (v/v).[13][16]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Gas evolution (CO₂) may be observed.[17]
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[16]
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., EtOAc) and wash carefully with a saturated aqueous solution of NaHCO₃ until gas evolution ceases to neutralize any remaining acid.[16]
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[16]
Protocol 3: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides a rapid and reliable way to estimate the octanol-water partition coefficient.
Materials:
-
Boc-protected diazaspiro compound
-
A series of standard compounds with known LogP values
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample solvent: Acetonitrile/Water
Procedure:
-
Standard Preparation: Prepare solutions of standard compounds with a range of known LogP values.
-
Sample Preparation: Prepare a dilute solution of the Boc-protected diazaspiro compound.
-
HPLC Analysis: Inject the standards and the sample onto the HPLC system. Elute using a linear gradient (e.g., 5% to 95% B over 15 minutes).
-
Data Collection: Record the retention time (t_R) for each standard and the test compound.
-
Calibration Curve: Plot the known LogP values of the standards against their measured retention times to generate a calibration curve.
-
LogP Calculation: Determine the LogP of the Boc-protected diazaspiro compound by interpolating its retention time on the calibration curve.
Visualizations: Workflows and Mechanisms
Diagrams created with Graphviz provide clear visual representations of key processes.
Caption: General experimental workflow for the protection and deprotection of diazaspiro amines.
Caption: Mechanism of acid-catalyzed Boc deprotection.[14]
Applications in Drug Discovery
The strategic use of Boc protection on diazaspiro cores is integral to synthetic campaigns in drug discovery. The altered physicochemical properties of the Boc-protected intermediate are often beneficial:
-
Improved Solubility: Enhanced solubility in organic solvents facilitates homogeneous reaction conditions and simplifies purification by chromatography.[18]
-
Intermediate Stability: The stability of the Boc group allows for numerous synthetic transformations on other parts of the molecule without affecting the protected amine.[4]
-
Control of Reactivity: In poly-aminated diazaspiro compounds, Boc protection allows for the selective functionalization of different nitrogen atoms, a key strategy in building molecular complexity and exploring Structure-Activity Relationships (SAR).[19][20]
By serving as a stable, soluble, and unreactive intermediate, the Boc-protected diazaspiro compound is a critical stepping stone in the synthesis of final, biologically active molecules.[19] The reliable and high-yielding protocols for its formation and cleavage make it an indispensable tool for medicinal chemists.
References
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protected Compounds [cn.bzchemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
"Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical properties, and available data, to support its application in research and drug development.
Core Compound Data
CAS Number: 646055-63-2[1]
Molecular Formula: C₁₂H₂₂N₂O₂
Molecular Weight: 226.32 g/mol [1]
| Property | Value | Source |
| CAS Number | 646055-63-2 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Synthesis and Application
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The diazaspiro[4.4]nonane scaffold is a recognized privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The presence of a Boc-protected amine and a free secondary amine allows for selective functionalization, making it a versatile building block for creating libraries of compounds for screening.
Experimental Data
Currently, there is a limited amount of publicly available experimental data for this specific compound. Researchers utilizing this compound would typically perform in-house characterization, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Logical Relationship for Synthetic Application
The primary utility of this compound in a drug discovery workflow lies in its role as a scaffold for further chemical modification. The logical relationship for its application can be visualized as follows:
Caption: Synthetic workflow using the target compound.
This diagram illustrates the sequential steps often employed when using this building block. The free secondary amine is first modified, followed by the removal of the Boc protecting group to allow for a second, distinct modification at the other nitrogen atom, leading to a diverse library of potential drug candidates.
Due to the proprietary nature of much of the research in drug development, detailed experimental protocols and extensive quantitative data for this specific intermediate are not widely published. Researchers should rely on established synthetic methodologies for amine functionalization and Boc deprotection as a starting point for their work with this compound.
References
Spectroscopic Characterization of 7-Boc-1,7-diaza-spiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identity
-
Systematic Name: tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
-
Common Name: 7-Boc-1,7-diaza-spiro[4.4]nonane
-
CAS Number: 646055-63-2
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Molecular Weight: 226.32 g/mol
Spectral Data Summary
Specific experimental data for 7-Boc-1,7-diaza-spiro[4.4]nonane is not available in the referenced search results. The following tables are provided as a template for data presentation upon experimental determination.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Abundance (%) | Ion Assignment |
| Data not available |
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for N-Boc protected amines like 7-Boc-1,7-diaza-spiro[4.4]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the Boc-carbamate and amine functionalities.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film (for oils): Apply a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL.
Data Acquisition (LC-MS with ESI):
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage and Temperature: Optimize for the specific instrument and compound.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
A Technical Guide to the Solubility and Stability of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies for determining these critical parameters. It includes detailed experimental protocols for solubility and stability assessments, illustrative data tables, and process diagrams to guide researchers in their laboratory work. The information presented herein is based on established principles of pharmaceutical analysis and regulatory guidelines.
Introduction
This compound is a spirocyclic diamine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its chemical structure, characterized by a unique three-dimensional arrangement, makes it a valuable building block in the synthesis of novel therapeutic agents. An understanding of its solubility and stability is paramount for its effective use in drug discovery and development, impacting formulation, storage, and biological activity. This guide serves as a practical resource for scientists and researchers, offering standardized protocols and data presentation formats.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₂₂N₂O₂[1]
-
Molecular Weight: 226.32 g/mol [1]
-
CAS Number: 646055-63-2[1]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and formulation development. The following sections detail standard methods for determining the solubility of this compound.
Experimental Protocols for Solubility Determination
Two common methods for solubility assessment are the kinetic and thermodynamic (shake-flask) solubility assays.
2.1.1. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a dimethyl sulfoxide (DMSO) stock solution in an aqueous buffer.
-
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.[2][3]
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the stock solution to a series of wells in a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to detect precipitation.
-
The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
-
2.1.2. Thermodynamic (Shake-Flask) Solubility Assay
Considered the "gold standard," this method measures the equilibrium solubility of a compound in a specific solvent.
-
Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.[4][5]
-
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS, ethanol).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
After incubation, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4]
-
The determined concentration represents the thermodynamic solubility.
-
Data Presentation: Illustrative Solubility Data
The following tables are templates demonstrating how to present solubility data for this compound. Note: The data presented here is for illustrative purposes only and is not based on experimental results.
Table 1: Kinetic Solubility in Aqueous Buffer
| Compound ID | Buffer System | pH | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) |
| TBDNC-001 | PBS | 7.4 | 2 | 25 | > 200 |
Table 2: Thermodynamic Solubility in Various Solvents
| Compound ID | Solvent | Temperature (°C) | Equilibrium Time (h) | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (mM) |
| TBDNC-001 | Water | 25 | 48 | 15.2 | 67.2 |
| TBDNC-001 | PBS (pH 7.4) | 25 | 48 | 25.8 | 114.0 |
| TBDNC-001 | Ethanol | 25 | 48 | > 100 | > 441.8 |
| TBDNC-001 | Methanol | 25 | 48 | > 100 | > 441.8 |
| TBDNC-001 | Dichloromethane | 25 | 48 | > 100 | > 441.8 |
Stability Profile
Assessing the stability of a pharmaceutical intermediate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Experimental Protocols for Stability Assessment
3.1.1. Long-Term and Accelerated Stability Studies (ICH Q1A)
These studies evaluate the stability of the compound under defined storage conditions over a prolonged period.
-
Objective: To establish a re-test period for the drug substance and recommend storage conditions.[6]
-
Methodology:
-
Store samples of this compound in controlled environment chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[6]
-
Analyze the samples for purity, appearance, and the presence of degradation products using a stability-indicating HPLC method.
-
3.1.2. Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify potential degradation products and pathways under more aggressive conditions.[9][10]
-
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[10]
-
Methodology:
-
Acid Hydrolysis: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Expose the compound to 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the stressed samples by HPLC-MS to separate and identify the parent compound and any degradation products.
-
Data Presentation: Illustrative Stability Data
The following tables are templates for presenting stability data. Note: The data is illustrative.
Table 3: Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) |
| 0 | White to off-white solid | 99.8 | 0.2 |
| 3 | White to off-white solid | 99.7 | 0.3 |
| 6 | White to off-white solid | 99.5 | 0.5 |
Table 4: Forced Degradation Study Results
| Stress Condition | Duration | Temperature (°C) | Purity (%) by HPLC | Major Degradant (m/z) |
| 0.1 M HCl | 24 h | 60 | 85.2 | [Placeholder m/z] |
| 0.1 M NaOH | 8 h | 40 | 92.5 | [Placeholder m/z] |
| 3% H₂O₂ | 24 h | 25 | 98.1 | [Placeholder m/z] |
| Thermal | 48 h | 80 | 99.2 | Not Detected |
| Photolytic | 7 days | 25 | 99.6 | Not Detected |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Workflow for ICH stability and forced degradation studies.
Conclusion
While specific public data on the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to conduct these critical assessments. By following the detailed protocols for kinetic and thermodynamic solubility, as well as ICH-compliant stability and forced degradation studies, drug development professionals can generate the essential data needed to advance their research. The provided templates for data presentation and workflow diagrams offer a standardized approach to documenting and communicating these findings, ensuring clarity and consistency in early-phase pharmaceutical development.
References
- 1. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 | CID 22291199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate for Drug Discovery Professionals
Introduction
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, with CAS number 646055-63-2, is a heterocyclic organic compound that serves as a valuable building block for medicinal chemists and researchers in drug development. Its rigid, three-dimensional spirocyclic core offers a unique scaffold for the synthesis of novel molecular entities with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability, general synthetic approaches, and its role as a pharmaceutical intermediate.
Physicochemical Properties
| Property | Value |
| CAS Number | 646055-63-2[1] |
| Molecular Formula | C₁₂H₂₂N₂O₂[1] |
| Molecular Weight | 226.32 g/mol [1] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | C1CC(N1)C2(CCCN2C(=O)OC(C)(C)C)C1 |
| InChI Key | JMCDKYJLNLUCRX-UHFFFAOYSA-N |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers. The purity and available quantities can vary, and it is recommended to contact the suppliers directly for the most current information. Below is a summary of some of the commercial sources for this compound.
| Supplier | Catalog Number | Purity | Notes |
| BLDpharm | BD167238 | 98% | Keep in dark place, Sealed in dry, 2-8°C.[2] |
| FINETECH INDUSTRY LIMITED | - | - | Custom synthesis and bulk quantities available. |
| Molbase | - | - | Sourcing information available. |
| Santa Cruz Biotechnology, Inc. | - | - | Purchasing information available through Molbase.[3] |
| Ambeed | - | - | Product details available. |
| Lead Sciences | BD167238 | 98% | Brand: BLDpharm.[2] |
This table is not exhaustive and represents a snapshot of available information. Researchers should conduct their own due diligence when sourcing this chemical.
Synthetic Approaches: A General Overview
A plausible synthetic strategy, inferred from the synthesis of similar structures, is outlined below. This should be considered a conceptual workflow, and specific reaction conditions would require optimization.
References
- 1. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. 1-Boc-3-methylaminopyrrolidine | 454712-26-6 | Benchchem [benchchem.com]
- 3. Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate | 646055-62-1 | Benchchem [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Spirocyclic Compounds in Medicinal Chemistry
This guide provides a comprehensive overview of spirocyclic compounds, a unique class of molecules holding significant promise in modern drug discovery. We will delve into their structural features, synthetic strategies, and impact on pharmacological properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding.
Introduction to Spirocyclic Compounds
Spirocyclic compounds are characterized by the presence of at least two rings connected by a single, common atom known as the spiro atom. This shared atom imparts a rigid, three-dimensional geometry to the molecule, a feature that is highly attractive in medicinal chemistry. Unlike their flatter, aromatic counterparts, the non-planar nature of spirocycles allows for more precise interactions with the complex surfaces of biological targets.
The introduction of a spiro center can significantly influence a compound's physicochemical and pharmacological properties:
-
Improved Solubility: The three-dimensional structure often disrupts crystal packing, which can lead to enhanced aqueous solubility.
-
Enhanced Permeability: The rigid scaffold can shield polar functional groups, improving a molecule's ability to permeate cell membranes.
-
Novel Chemical Space: Spirocycles provide access to novel molecular frameworks that are underrepresented in current drug libraries, offering opportunities for new intellectual property.
-
Target Specificity: The well-defined spatial arrangement of functional groups can lead to higher binding affinity and selectivity for the intended biological target.
Synthetic Strategies for Spirocyclic Scaffolds
The synthesis of spirocyclic systems can be challenging but a variety of methods have been developed. Key strategies include intramolecular cyclization reactions, rearrangement reactions, and multicomponent reactions.
Key Synthetic Reactions
-
Intramolecular Alkylation: A common method where a nucleophile and an electrophile within the same molecule react to form a new ring at the spiro center.
-
Ring-Closing Metathesis (RCM): A powerful reaction for forming carbocyclic and heterocyclic rings, which can be adapted for spirocycle synthesis.
-
Diels-Alder Reactions: This cycloaddition reaction can be used to construct complex polycyclic systems, including those with spirocyclic junctions.
-
Pomeranz–Fritsch reaction: This reaction is a well-established method for the synthesis of isoquinoline alkaloids, and it has been adapted for the synthesis of spiro-isoquinolines.
Spirocyclic Compounds in Drug Discovery: Case Studies
The unique properties of spirocycles have been leveraged in the development of several successful and promising drug candidates across various therapeutic areas.
Spiro-oxindoles in Oncology
Spiro-oxindoles are a prominent class of spirocyclic compounds, with the oxindole core fused to another ring system at the C3 position. These compounds have shown significant potential as anticancer agents, often by inhibiting key proteins in cell cycle regulation.
A notable example is the interaction of spiro-oxindoles with the MDM2 protein. MDM2 is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of MDM2-p53 Inhibition
Caption: MDM2-p53 signaling pathway and its inhibition by spiro-oxindoles.
Quantitative Data for Spirocyclic MDM2 Inhibitors
The development of spirocyclic MDM2 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The data below summarizes the activity of a series of spiro-oxindole compounds.
| Compound ID | Modifications | IC50 (nM) for MDM2-p53 Inhibition | Cell Growth Inhibition GI50 (µM) |
| 1a | Basic scaffold | 250 | 15.2 |
| 1b | Addition of a chloro group on the indole ring | 80 | 5.8 |
| 1c | Addition of a methoxy group on the indole ring | 150 | 9.1 |
| 1d | Modification of the spiro-linked ring system | 320 | 22.5 |
Logical Relationship: SAR of Spiro-oxindole MDM2 Inhibitors
Caption: Structure-Activity Relationship (SAR) for spiro-oxindole MDM2 inhibitors.
Experimental Protocols
General Procedure for the Synthesis of a Spiro-oxindole
This protocol describes a common method for synthesizing a spiro-oxindole scaffold via a three-component reaction.
Materials:
-
Isatin derivative (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Cyclic ketone (e.g., cyclopentanone) (1.2 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., L-proline, 10 mol%)
Procedure:
-
To a 50 mL round-bottom flask, add the isatin derivative, substituted aniline, and L-proline catalyst in ethanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the cyclic ketone to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
In Vitro MDM2-p53 Interaction Assay
This protocol outlines a fluorescence polarization (FP) assay to measure the inhibition of the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test compounds (spiro-oxindoles) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide and MDM2 protein in the assay buffer.
-
Dispense the MDM2/peptide solution into the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Experimental Workflow for Spirocyclic Drug Discovery
Caption: A generalized workflow for the discovery and development of spirocyclic drugs.
Future Directions and Conclusion
Spirocyclic compounds represent a vibrant and expanding area of medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly broaden the accessible chemical space of spirocycles. As our understanding of complex biological systems grows, the unique three-dimensional structures of spirocyclic compounds will be increasingly valuable for designing highly selective and potent therapeutic agents. The integration of computational modeling with synthetic chemistry will further accelerate the discovery of new spirocyclic drug candidates, promising a new wave of innovative medicines.
The Diazaspiro[4.4]nonane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds into the realm of three-dimensional molecular architectures. Among these, the diazaspiro[4.4]nonane core has emerged as a privileged scaffold, offering a rigid and structurally unique framework for the design of innovative drugs. Its inherent conformational rigidity and the precise spatial arrangement of its nitrogen atoms provide an exceptional platform for interacting with a variety of biological targets, leading to promising candidates for a range of diseases, from neurological disorders to cancer. This technical guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of diazaspiro[4.4]nonane derivatives, supplemented with detailed experimental protocols and visual representations of key concepts.
The Structural Advantage of the Diazaspiro[4.4]nonane Core
The diazaspiro[4.4]nonane scaffold consists of two five-membered rings, each containing a nitrogen atom, fused at a single spirocyclic carbon center. This arrangement imparts a distinct three-dimensional geometry that offers several advantages in drug design:
-
Conformational Rigidity: The spirocyclic nature of the core restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.
-
Three-Dimensional Diversity: The scaffold provides a non-planar structure that allows for the exploration of chemical space in three dimensions. This can lead to improved target selectivity and reduced off-target effects compared to more planar molecules.
-
Tunable Physicochemical Properties: The two nitrogen atoms serve as key points for chemical modification, allowing for the fine-tuning of properties such as basicity, polarity, and solubility, which are critical for optimizing pharmacokinetic profiles.
-
Bioisosteric Replacement: The diazaspiro[4.4]nonane core can act as a bioisostere for other cyclic diamines, such as piperazine, offering an alternative structural motif with potentially improved pharmacological properties.[1]
Synthetic Strategies for Constructing the Diazaspiro[4.4]nonane Core
Several synthetic routes have been developed to access the diazaspiro[4.4]nonane skeleton, each with its own advantages in terms of efficiency and substituent accessibility.
Domino Radical Bicyclization
A powerful one-pot method for the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization.[2] This approach utilizes the formation and capture of alkoxyaminyl radicals to construct the spirocyclic system in moderate to good yields.
Experimental Protocol: Domino Radical Bicyclization
Materials:
-
O-benzyl oxime ether precursor
-
Tributyltin hydride (Bu3SnH)
-
2,2′-Azobisisobutyronitrile (AIBN) or triethylborane (Et3B)
-
Degassed solvent (e.g., cyclohexane, benzene)
Procedure:
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in the degassed solvent.
-
Add tributyltin hydride (1.1-1.5 eq) and the radical initiator (AIBN, 0.1-0.2 eq, or Et3B).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired diazaspiro[4.4]nonane derivative.[2]
Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione Derivatives
The dione derivatives of the diazaspiro[4.4]nonane core are valuable intermediates and have shown biological activity themselves, particularly as anticonvulsants.[3]
Experimental Protocol: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (A related scaffold)
Materials:
-
3-Ketotetrahydrofuran
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
-
2 N Hydrochloric acid
Procedure:
-
Add a solution of ammonium carbonate (19.2 g) in ethanol (42 ml) and water (28 ml) to 3-ketotetrahydrofuran (10.0 g).
-
Heat the mixture to 55 °C and add a solution of potassium cyanide (6.3 g) in water (15 ml) dropwise.
-
Stir the reaction mixture at 55 °C for 18 hours.
-
Evaporate the mixture to dryness in vacuo.
-
Dissolve the residue in a minimum amount of water and acidify with 2 N hydrochloric acid.
-
The product precipitates upon cooling and can be recrystallized from ethanol.[4]
Applications in Drug Design
The diazaspiro[4.4]nonane core has been successfully incorporated into molecules targeting a diverse range of biological systems.
Anticonvulsant Activity
Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been extensively investigated for their anticonvulsant properties. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl ring of N-phenylamino derivatives significantly influence their activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3][5][6][7]
| Compound | R | Anticonvulsant Activity (MES test, ED50 mg/kg) |
| 1j | 4-NH2 (on phenylamino) | 76.27[5] |
| 9 | 2,4-dichloro (on phenylamino) | Active at 100 mg/kg (mice), 30 mg/kg (rats)[6] |
| V | 4-methyl (on phenylamino) | Potent activity in sc.Met test[3] |
| VI | 2-trifluoromethyl (on phenylamino) | Potent activity in sc.Met test[3] |
| Table 1: Anticonvulsant Activity of Selected 2-Azaspiro[4.4]nonane-1,3-dione Derivatives. |
PARP Inhibition for Cancer Therapy
The diazaspiro[4.4]nonane scaffold has been employed as a bioisosteric replacement for the piperazine ring in the framework of the PARP inhibitor olaparib. This has led to the development of potent PARP-1 inhibitors with reduced DNA damage and cytotoxicity, suggesting their potential use in treating inflammatory diseases in addition to cancer.[1]
| Compound | Diazaspiro Core | PARP-1 IC50 (nM) |
| 10a | 2,7-diazaspiro[4.4]nonane | 33.9 |
| 10b | 2-oxa-7-azaspiro[4.4]nonane | 24.9 |
| 10e | (S)-2-methyl-2,7-diazaspiro[4.4]nonane | 12.6 ± 1.1 |
| 12a | 2,8-diazaspiro[4.4]nonane | 65.4 |
| 13a | 1,7-diazaspiro[4.4]nonane | >10,000 |
| 15b | tert-butyl 7-(...)-2,7-diazaspiro[4.4]nonane-2-carboxylate | 4,397 ± 1.1 |
| Table 2: PARP-1 Inhibitory Activity of Olaparib Analogs with Diazaspiro Cores. [1] |
Experimental Protocol: PARP-1 Inhibition Assay (Live-Cell Imaging)
This protocol allows for the quantification of PARP inhibitor-induced changes in PARP1 dynamics and activity in living cells.
Materials:
-
Cells expressing fluorescently labeled PARP1
-
PARP inhibitor (PARPi) of interest
-
Micro-irradiation system
-
Live-cell imaging microscope
Procedure:
-
Culture cells expressing fluorescently labeled PARP1.
-
Treat cells with the desired concentration of the PARPi or vehicle control.
-
Induce localized DNA damage using a micro-irradiation system (e.g., a laser).
-
Acquire time-lapse images of the fluorescently labeled PARP1 at the site of DNA damage.
-
Analyze the kinetics of PARP1 accumulation and dissociation from the damaged chromatin to determine the effect of the inhibitor.[8][9]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Azaspiro[4.4]nonane derivatives have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[10]
Experimental Protocol: Cell-Based Assay for nAChR Antagonists
Materials:
-
SH-EP1 cells stably expressing the desired human nAChR subtype (e.g., α4β2)
-
Assay medium
-
Membrane potential-sensitive dye
-
nAChR agonist (e.g., nicotine or carbamylcholine)
-
Test compounds (diazaspiro[4.4]nonane derivatives)
-
384-well black tissue culture plates
-
Plate reader
Procedure:
-
Seed the SH-EP1 cells into the 384-well plates and incubate to allow for cell adherence and receptor expression.
-
On the day of the assay, wash the cells and load them with the membrane potential-sensitive dye.
-
Pre-incubate the cells with the test compounds for a defined period.
-
Stimulate the cells with an EC90 concentration of the nAChR agonist in the presence of the test compound.
-
Measure the change in fluorescence using a plate reader to determine the antagonist activity of the test compounds.[11]
Signaling Pathways and Experimental Workflows
The development of drugs containing the diazaspiro[4.4]nonane core often involves a systematic workflow from initial hit identification to lead optimization. Furthermore, understanding the impact of these compounds on cellular signaling pathways is crucial.
Hit-to-Lead Optimization Workflow
The process of optimizing an initial "hit" compound from a high-throughput screen into a "lead" candidate with improved properties can be visualized as a cyclical process.
Caption: A typical workflow for the hit-to-lead optimization of a drug candidate series.
PI3K/Akt Signaling Pathway
Some derivatives of related azaspirocycles have been shown to inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway.[12] Modulating this pathway is a common strategy in cancer drug discovery.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a target for cancer therapy.
Conclusion
The diazaspiro[4.4]nonane core represents a versatile and valuable scaffold in the landscape of modern drug discovery. Its unique three-dimensional structure provides a solid foundation for the design of potent and selective ligands against a variety of biological targets. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures its continued prominence in the development of next-generation therapeutics. The data and protocols presented in this guide offer a starting point for researchers to explore the rich chemical space and therapeutic potential of diazaspiro[4.4]nonane-based compounds. As our understanding of complex biological pathways deepens, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in addressing unmet medical needs.
References
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: N-Alkylation of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Abstract
This document provides a detailed protocol for the N-alkylation of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds and PROTAC linkers. The protocol outlines two common and effective methods for N-alkylation: direct alkylation using an alkyl halide and reductive amination. These methods offer versatility for introducing a wide range of substituents at the unprotected secondary amine position of the spirocyclic diamine. This guide is intended for researchers in drug discovery, medicinal chemistry, and organic synthesis.
Introduction
Spirocyclic diamines are important structural motifs in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. This compound is a valuable building block, featuring a Boc-protected secondary amine and a free secondary amine, allowing for selective functionalization. The N-alkylation of the available secondary amine is a critical step in the elaboration of this scaffold for various applications, including the development of novel therapeutics and chemical probes. This protocol details two reliable methods for this transformation.
Chemical Structures
Starting Material: this compound
General Reaction Scheme:
Where R-X is an alkylating agent (e.g., alkyl halide for direct alkylation or an aldehyde/ketone for reductive amination).
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below.
Method 1: Direct N-Alkylation with Alkyl Halides
This method is suitable for the introduction of primary and some secondary alkyl groups using an appropriate alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Quantitative Data for Direct N-Alkylation
| Parameter | Value |
| Starting Material | 1.0 eq |
| Alkyl Halide | 1.1 - 1.5 eq |
| Base | 1.5 - 2.0 eq |
| Solvent Volume | 5 - 10 mL per mmol of starting material |
| Reaction Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours (monitor by TLC/LC-MS) |
| Typical Yield | 70 - 95% |
Method 2: Reductive Amination
Reductive amination is a versatile method for introducing a variety of alkyl groups by reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB))[2]
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent (e.g., DCM).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Quantitative Data for Reductive Amination
| Parameter | Value |
| Starting Material | 1.0 eq |
| Aldehyde/Ketone | 1.0 - 1.2 eq |
| Reducing Agent (STAB) | 1.5 - 2.0 eq |
| Solvent Volume | 10 - 20 mL per mmol of starting material |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours (monitor by TLC/LC-MS) |
| Typical Yield | 80 - 98% |
Visualizations
Caption: Experimental workflows for the N-alkylation of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents can be toxic and should be handled with care.
-
Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols described provide robust and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the desired substituent and the available starting materials. Both methods generally proceed with high efficiency and yield the desired N-alkylated products, which can be further utilized in various synthetic applications.
References
Application Notes and Protocols: Deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane to yield 1,7-diaza-spiro[4.4]nonane, a valuable scaffold in medicinal chemistry. The protocols described herein utilize common acidic reagents, namely trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. Protonation of the Boc group facilitates the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to afford the free amine.[1][2] The resulting diamine is typically isolated as its corresponding acid salt.
Quantitative Data Summary
While specific yield data for the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane is not extensively reported in the literature, the following table summarizes typical quantitative data for the acidic deprotection of Boc-protected amines under various conditions. These values can serve as a benchmark for optimizing the deprotection of the target spirocyclic diamine.
| Reagent | Solvent | Substrate Concentration (M) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.1 - 0.5 | 0 to Room Temp | 1 - 4 | >90 |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | ~0.2 | Room Temp | 1 - 3 | >90 |
| Hydrochloric Acid (HCl) | Methanol | ~0.2 | Room Temp | 1 - 3 | >90 |
| Trifluoroacetic Acid (TFA) | Chloroform | Not Specified | Room Temp | 2 | High |
Experimental Protocols
Safety Precautions: Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Materials:
-
7-Boc-1,7-diaza-spiro[4.4]nonane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Dissolve 7-Boc-1,7-diaza-spiro[4.4]nonane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo. To facilitate the removal of residual TFA, toluene can be added and co-evaporated.
-
For isolation of the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine.
-
For isolation of the TFA salt, after the initial removal of solvent and excess TFA, the residue can be triturated with or precipitated from diethyl ether to afford the product as a solid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often provides the hydrochloride salt of the product directly as a precipitate.
Materials:
-
7-Boc-1,7-diaza-spiro[4.4]nonane
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Methanol (optional, for dissolution)
Procedure:
-
Dissolve 7-Boc-1,7-diaza-spiro[4.4]nonane (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or suspend it directly in 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl) to the mixture at room temperature.
-
Stir the reaction mixture for 1-3 hours. The deprotected product may precipitate as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the precipitate can be collected by filtration and washed with diethyl ether.
-
If no precipitate forms, the solvent can be removed in vacuo, and the resulting residue triturated with diethyl ether to induce solidification. The solid product is then collected by filtration and dried.
Visualizations
Reaction Workflow
References
Application Notes and Protocols: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic peptides with enhanced stability, target affinity, and specificity has led to the exploration of constrained peptide architectures. Spirocyclic scaffolds, which enforce rigid conformations on peptide backbones, are of significant interest in peptidomimetic design.[1] This document outlines the potential application of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate as a scaffold in solid-phase peptide synthesis (SPPS) to generate structurally constrained peptides. While direct literature on the use of this specific molecule in SPPS is emerging, its structural motifs suggest a valuable role in creating novel peptide analogues. This application note provides a hypothetical framework and detailed protocols for its incorporation into peptide chains.
The core concept involves utilizing the diazaspiro[4.4]nonane skeleton as a rigid dipeptide mimic or a turn-inducing element. The tert-butyl carbamate provides a protecting group for one of the nitrogens, while the other can be acylated by an incoming amino acid. The secondary amine within the spirocyclic structure can be coupled to the growing peptide chain on a solid support.
Proposed Role in Solid-Phase Peptide Synthesis
This compound can be envisioned as a constrained building block for inducing specific secondary structures in peptides. Its rigid spirocyclic nature can limit the conformational flexibility of the peptide backbone, potentially leading to increased receptor binding affinity and improved metabolic stability.[1] To be incorporated into a standard Fmoc-based SPPS workflow, the molecule first needs to be derivatized to possess a free carboxylic acid and an Fmoc-protected amine.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-protected Spirocyclic Amino Acid
This protocol describes a hypothetical synthesis to prepare the spirocyclic scaffold for use in SPPS.
Materials:
-
This compound
-
Fmoc-glycine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Diethyl ether
Procedure:
-
Coupling of Fmoc-glycine:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add Fmoc-glycine (1.1 equivalents), HBTU (1.1 equivalents), and DIPEA (2.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the intermediate from the previous step in a solution of 20% TFA in DCM.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the Fmoc-protected spirocyclic amino acid TFA salt.
-
Filter and dry the product under vacuum.
-
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis
This protocol details the incorporation of the synthesized Fmoc-protected spirocyclic amino acid into a peptide sequence using a standard automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected spirocyclic amino acid (from Protocol 1)
-
HBTU/DIPEA coupling reagents
-
20% Piperidine in DMF (for Fmoc deprotection)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the initial Fmoc group.
-
Amino Acid Coupling:
-
Couple the desired Fmoc-protected amino acids sequentially using HBTU/DIPEA as coupling reagents.
-
For each coupling cycle, use 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA relative to the resin substitution.
-
-
Spirocyclic Amino Acid Coupling:
-
At the desired position in the peptide sequence, couple the synthesized Fmoc-protected spirocyclic amino acid using the same coupling conditions as for standard amino acids. Double coupling may be employed to ensure high efficiency.
-
-
Chain Elongation: Continue coupling subsequent amino acids as required.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the final product by LC-MS to confirm its identity and purity.
-
Quantitative Data Summary
The following tables present hypothetical data for the synthesis and analysis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Leu-X-NH2, where X is the spirocyclic amino acid) incorporating the spirocyclic scaffold.
Table 1: Synthesis Yield and Purity of Model Peptide
| Step | Parameter | Value |
| Peptide Synthesis | Resin Substitution | 0.5 mmol/g |
| Crude Peptide Yield | 75% | |
| Purification | HPLC Purity (Crude) | 65% |
| HPLC Purity (Purified) | >98% | |
| Final Purified Yield | 30% |
Table 2: Mass Spectrometry Analysis
| Peptide | Calculated Mass (Da) | Observed Mass (Da) |
| Ac-YGGFL-X-NH2 | 795.4 | 795.5 [M+H]+ |
Visualizations
Caption: Workflow for Solid-Phase Synthesis of a Peptide Incorporating a Spirocyclic Amino Acid.
Caption: Structure of a Model Peptide with a C-terminal Spirocyclic Amino Acid.
Conclusion
The incorporation of this compound as a derivatized amino acid in solid-phase peptide synthesis presents a promising strategy for the design of conformationally constrained peptides. The rigid spirocyclic scaffold has the potential to induce stable secondary structures, which may translate to improved biological activity and pharmacokinetic properties. The protocols and data presented here provide a foundational framework for researchers to explore the utility of this novel building block in peptide-based drug discovery. Further studies are warranted to fully elucidate the structural and functional consequences of incorporating this and related spirocyclic systems into diverse peptide sequences.
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate as a Chiral Auxiliary
Disclaimer: The use of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate as a chiral auxiliary in asymmetric synthesis is a novel concept and, to date, has not been extensively reported in peer-reviewed literature. The following application notes and protocols are projected based on the well-established principles of asymmetric synthesis and the successful application of structurally analogous chiral spirocyclic diamines and their derivatives. These notes are intended to serve as a foundational guide for researchers and professionals in drug development to explore the potential of this chiral auxiliary.
Introduction
Chiral spirocyclic compounds have garnered significant attention in asymmetric synthesis due to their rigid, well-defined three-dimensional structures which can create a highly stereocontrolled environment for chemical reactions. The unique spiro[4.4]nonane backbone, in particular, offers a robust scaffold for the design of novel chiral auxiliaries and ligands. This compound is a chiral diamine derivative that presents intriguing possibilities as a recoverable and effective chiral auxiliary for the synthesis of enantiomerically enriched compounds.
This document outlines a hypothetical, yet plausible, application of this compound in the asymmetric alkylation of a prochiral enolate. The protocols and data presented are based on analogous systems and are intended to provide a starting point for the investigation and optimization of this novel chiral auxiliary.
Principle of Asymmetric Alkylation
The overarching principle involves the temporary attachment of the chiral auxiliary, this compound, to a carboxylic acid substrate to form a chiral amide. The spirocyclic framework of the auxiliary is then expected to effectively shield one face of the corresponding enolate, directing the approach of an electrophile (an alkyl halide in this case) to the opposite face. This facial bias results in the formation of a new stereocenter with a high degree of stereoselectivity. Subsequent cleavage of the auxiliary from the alkylated product yields the desired enantiomerically enriched carboxylic acid and allows for the recovery of the chiral auxiliary.
Proposed Asymmetric Alkylation Workflow
The proposed workflow for the asymmetric alkylation using this compound as a chiral auxiliary is depicted below.
Caption: Proposed workflow for asymmetric alkylation.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide (Auxiliary Attachment)
This protocol describes the coupling of a generic carboxylic acid with the chiral auxiliary.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add this compound (1.1 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.
Protocol 2: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of the chiral amide.
Materials:
-
Chiral amide from Protocol 1
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.2 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the alkylated chiral amide. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to release the enantiomerically enriched carboxylic acid and the chiral auxiliary.
Materials:
-
Alkylated chiral amide from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the alkylated chiral amide (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (4.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water and wash with DCM to recover the chiral auxiliary. The organic layers containing the auxiliary can be combined, dried, and purified for reuse.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.
-
The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for the asymmetric alkylation of propanoic acid with various alkyl halides, using this compound as the chiral auxiliary. These values are projected based on results obtained with similar spirocyclic chiral auxiliaries and should be considered as targets for optimization.
| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl bromide | 85 | 95:5 | 90 |
| 2 | Ethyl iodide | 78 | 92:8 | 84 |
| 3 | Allyl bromide | 82 | 93:7 | 86 |
| 4 | n-Butyl bromide | 75 | 90:10 | 80 |
Logical Relationship Diagram
The stereochemical outcome of the asymmetric alkylation is dictated by the steric hindrance imposed by the chiral auxiliary. The proposed stereochemical model is illustrated below.
Synthesis and Evaluation of Novel Chemokine Receptor Antagonists Utilizing a Diazaspiro[4.4]nonane Scaffold
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in mediating immune cell trafficking and are implicated in a myriad of inflammatory diseases, viral infections, and cancer metastasis.[1][2][3] Consequently, the development of small molecule antagonists for these receptors is a highly pursued therapeutic strategy.[1] Spirocyclic scaffolds are of particular interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[4] The diazaspiro[4.4]nonane scaffold, a rigid bicyclic system, offers a unique opportunity to explore novel chemical space in the design of chemokine receptor antagonists.
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel chemokine receptor antagonists based on the diazaspiro[4.4]nonane core. Detailed protocols for key experiments are provided to guide researchers in the discovery and development of this promising class of compounds.
Data Presentation
The following tables summarize the biological activity of a representative diazaspiro[4.4]nonane-based chemokine receptor antagonist, designated as DSN-CA1.
Table 1: In Vitro Pharmacological Profile of DSN-CA1
| Assay Type | Target Receptor | Radioligand | DSN-CA1 Kᵢ (nM) |
| Radioligand Binding | CCR5 | [¹²⁵I]-CCL5 | 15.2 |
| Radioligand Binding | CXCR4 | [¹²⁵I]-SDF-1α | >10,000 |
| Radioligand Binding | CCR2 | [¹²⁵I]-MCP-1 | >10,000 |
Table 2: Functional Antagonism of DSN-CA1
| Assay Type | Target Receptor | Agonist | DSN-CA1 IC₅₀ (nM) |
| Calcium Mobilization | CCR5 | CCL5 (RANTES) | 25.8 |
| Chemotaxis | CCR5 | CCL5 (RANTES) | 32.5 |
Experimental Protocols
Synthesis of Diazaspiro[4.4]nonane-Based Antagonists
A representative synthetic scheme for the preparation of N-substituted 2,7-diazaspiro[4.4]nonan-1-one derivatives is outlined below. This multi-step synthesis allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of DSN-CA1
-
Step 1: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate: This starting material can be prepared according to literature procedures, often involving a multi-step sequence starting from commercially available materials.
-
Step 2: N-Arylation/N-Alkylation: To a solution of tert-butyl 1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate in a suitable solvent such as DMF, add a base (e.g., NaH) and the desired aryl or alkyl halide. The reaction is typically stirred at room temperature or heated to achieve completion.
-
Step 3: Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.
-
Step 4: Final Derivatization: The secondary amine is then reacted with a variety of building blocks, such as carboxylic acids (via amide coupling), sulfonyl chlorides, or isocyanates, to generate the final library of compounds for screening.
Biological Evaluation
Protocol 2: Radioligand Binding Assay [5][6][7][8]
This assay is used to determine the binding affinity of the synthesized compounds for the target chemokine receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the chemokine receptor of interest (e.g., CCR5).
-
Radiolabeled chemokine (e.g., [¹²⁵I]-CCL5).
-
Test compounds (DSN-CA1).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Protocol 3: Intracellular Calcium Mobilization Assay [9][10][11][12]
This functional assay measures the ability of the antagonist to block agonist-induced intracellular calcium release.
-
Materials:
-
Cells stably expressing the chemokine receptor (e.g., CCR5-CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[11][12]
-
Agonist (e.g., recombinant human CCL5).
-
Test compounds (DSN-CA1).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).[13]
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Measure the baseline fluorescence, then add the agonist to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
The IC₅₀ value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
-
Protocol 4: Chemotaxis Assay [14][15][16][17]
This assay assesses the ability of the antagonist to inhibit the directed migration of cells towards a chemokine gradient.
-
Materials:
-
Chemokine receptor-expressing cells (e.g., primary T-lymphocytes or a suitable cell line).
-
Chemoattractant (e.g., CCL5).
-
Test compounds (DSN-CA1).
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size).[9]
-
24-well companion plates.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
-
Procedure:
-
Place the chemoattractant in the lower chamber of the 24-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells and measuring the fluorescence/absorbance.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of chemotaxis against the antagonist concentration.
-
Visualizations
Caption: Simplified chemokine receptor signaling pathway.
Caption: Drug discovery workflow for novel antagonists.
References
- 1. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CXCR4 [thno.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. labs.pbrc.edu [labs.pbrc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. timothyspringer.org [timothyspringer.org]
- 17. cellgs.com [cellgs.com]
Application Notes and Protocols for Coupling Reactions with Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common coupling reactions involving tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a versatile building block in medicinal chemistry. The unique spirocyclic scaffold of this diamine derivative offers a rigid three-dimensional structure that is of significant interest in the design of novel therapeutic agents. This document details protocols for key transformations, presents quantitative data for representative reactions, and illustrates the underlying chemical principles.
Introduction to Coupling Reactions
This compound possesses a secondary amine that can readily participate in a variety of coupling reactions to form carbon-nitrogen bonds. The tert-butoxycarbonyl (Boc) protecting group on the other nitrogen atom allows for selective functionalization. Common coupling reactions for this scaffold include N-arylation, amide bond formation, reductive amination, and urea formation, each providing access to a diverse range of chemical structures for drug discovery programs.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. This reaction is widely used to synthesize arylamines, which are prevalent in many pharmaceutical compounds.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig N-arylation.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (1.4 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 2-Iodopyridine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 90 | 24 | 72 |
Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of peptides and a vast array of pharmaceutically active molecules. The secondary amine of this compound can be acylated with carboxylic acids using a variety of coupling reagents.
General Reaction Scheme:
Caption: General workflow for amide coupling.
Experimental Protocol:
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add the coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | RT | 2 | 92 |
| Acetic Acid | EDC/HOBt | Et₃N | DCM | RT | 4 | 88 |
| 4-Chlorobenzoic Acid | T3P | Pyridine | CH₃CN | 50 | 6 | 85 |
Reductive Amination
Reductive amination is a method to form amines from a carbonyl compound (aldehyde or ketone) and an amine. The reaction proceeds via an imine or iminium ion intermediate, which is then reduced to the amine. This is a versatile method for introducing alkyl groups onto the nitrogen atom of the spirodiamine.
General Reaction Scheme:
Caption: General workflow for reductive amination.
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Acetic acid (optional, as a catalyst)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), methanol)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent, add acetic acid (1.0 eq, if necessary).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 90 |
| Acetone | NaBH₃CN | MeOH | RT | 24 | 82 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 16 | 87 |
Urea Formation
The reaction of the secondary amine of this compound with an isocyanate provides a straightforward method for the synthesis of urea derivatives. Ureas are important pharmacophores that can act as hydrogen bond donors and acceptors, playing a crucial role in molecular recognition.
General Reaction Scheme:
Caption: General workflow for urea formation.
Experimental Protocol:
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the isocyanate (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography on silica gel if necessary.
Quantitative Data:
| Isocyanate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl Isocyanate | THF | 0 to RT | 2 | 95 |
| Methyl Isocyanate | DCM | 0 to RT | 1 | 98 |
| 4-Chlorophenyl Isocyanate | THF | 0 to RT | 3 | 93 |
Signaling Pathways and Drug Discovery Applications
Derivatives of 1,7-diazaspiro[4.4]nonane are being investigated for their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ability to readily functionalize the spirocyclic core through the coupling reactions described above allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: Drug discovery workflow utilizing the spirocyclic scaffold.
The diverse libraries of compounds generated from these coupling reactions can be screened against various biological targets to identify novel hits. Subsequent optimization of these hits by modifying the appended groups can lead to the development of potent and selective drug candidates for a range of therapeutic areas.
Application Notes and Protocols for the Diastereoselective Synthesis of 1,7-Diazaspiro[4.4]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of 1,7-diazaspiro[4.4]nonane derivatives. This class of compounds holds significant promise in medicinal chemistry and drug development due to its rigid, three-dimensional scaffold, which is a key feature in the design of potent and selective therapeutic agents. The primary method highlighted is a highly efficient, copper-catalyzed asymmetric Michael addition followed by a diastereoselective reduction, enabling access to specific diastereomers of the target spirocyclic system.
Introduction
The 1,7-diazaspiro[4.4]nonane core is a privileged structural motif found in various biologically active molecules. Its unique spirocyclic structure provides a well-defined orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The development of stereoselective synthetic routes to access enantiomerically pure 1,7-diazaspiro[4.4]nonane derivatives is therefore of high importance for the exploration of their therapeutic potential.
A key breakthrough in this area has been the development of a diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes.[1][2] This methodology allows for the selective formation of either syn or anti Michael adducts with high levels of diastereo- and enantioselectivity. Subsequent reduction of the nitro group and concomitant cyclization provides a straightforward route to the desired 1,7-diazaspiro[4.4]nonane diastereomers.[1][2]
Core Synthetic Strategy: Asymmetric Michael Addition and Reductive Cyclization
The principal strategy for the diastereoselective synthesis of 1,7-diazaspiro[4.4]nonane derivatives involves a two-step sequence:
-
Copper-Catalyzed Diastereoselective Asymmetric Michael Addition: A cyclic azomethine ylide, generated in situ from an imino ester, undergoes a Michael addition to a nitroalkene. The diastereoselectivity of this reaction can be controlled by the choice of the chiral ligand for the copper catalyst, allowing for the selective synthesis of either the syn or anti adduct.[1][2]
-
Reductive Cyclization: The resulting γ-nitro-α-amino ester is then subjected to reduction, typically with sodium borohydride (NaBH₄), which reduces the nitro group to an amine. The newly formed amino group then undergoes intramolecular cyclization onto the ester carbonyl to furnish the desired 1,7-diazaspiro[4.4]nonane derivative.[1][2]
Quantitative Data Summary
The following table summarizes the representative quantitative data for the diastereoselective Michael addition step, which is the key diastereocontrol element of the synthesis.
| Entry | Nitroalkene (R) | Ligand | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | N,O-Ligand | Cu(OAc)₂ | 95 | >99:1 | >99 |
| 2 | 4-Chlorophenyl | N,O-Ligand | Cu(OAc)₂ | 96 | >99:1 | >99 |
| 3 | 2-Naphthyl | N,O-Ligand | Cu(OAc)₂ | 92 | 98:2 | >99 |
| 4 | Phenyl | N,P-Ligand | Cu(OAc)₂ | 93 | 1:99 | 98 |
| 5 | 4-Chlorophenyl | N,P-Ligand | Cu(OAc)₂ | 94 | 1:99 | 97 |
| 6 | 2-Naphthyl | N,P-Ligand | Cu(OAc)₂ | 90 | 2:98 | 98 |
Data is compiled from representative examples in the literature and should be considered as a guideline.[1][2] Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Asymmetric Michael Addition of a Cyclic Azomethine Ylide to a Nitroalkene
This protocol describes a general procedure for the copper-catalyzed diastereoselective Michael addition. The choice of an N,O-ligand or an N,P-ligand will direct the stereochemical outcome to the syn or anti adduct, respectively.
Materials:
-
Cyclic imino ester (e.g., ethyl 2,3-dihydro-1H-pyrrole-2-carboxylate) (1.0 equiv)
-
Nitroalkene (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 5 mol%)
-
Chiral ligand (N,O-ligand for syn adduct, N,P-ligand for anti adduct) (6 mol%)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere, add Cu(OAc)₂ (5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the cyclic imino ester (1.0 equiv) to the flask.
-
Cool the reaction mixture to the appropriate temperature (typically ranging from -20 °C to room temperature, optimization may be required).
-
Add the nitroalkene (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Reductive Cyclization to 1,7-Diazaspiro[4.4]nonane Derivative
This protocol describes the reduction of the nitro group of the Michael adduct and subsequent intramolecular cyclization to form the spirocyclic lactam.
Materials:
-
Michael adduct from Protocol 1 (1.0 equiv)
-
Sodium borohydride (NaBH₄) (4.0 - 6.0 equiv)
-
Solvent (e.g., methanol, ethanol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (optional, can accelerate the reduction)
Procedure:
-
Dissolve the Michael adduct (1.0 equiv) in the chosen solvent in a round-bottom flask.
-
If using, add NiCl₂·6H₂O (catalytic amount).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise over a period of 15-30 minutes. Vigorous gas evolution may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,7-diazaspiro[4.4]nonane derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the two-step synthesis of 1,7-diazaspiro[4.4]nonane derivatives.
Diagram 2: Signaling Pathway of Potential Applications
Many nitrogen-containing heterocyclic compounds, including spirocyclic systems, are explored for their activity on G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling pathway, a common target for drugs derived from such scaffolds.
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
References
Application Notes: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate as a Constrained Diamine Surrogate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate as a constrained diamine surrogate in medicinal chemistry. This spirocyclic scaffold offers a rigid three-dimensional framework, enabling the precise spatial orientation of substituents, which can lead to improved target affinity, selectivity, and pharmacokinetic properties compared to flexible aliphatic diamines.
Introduction
The strategic use of conformationally restricted scaffolds is a key approach in modern drug design to enhance the potency and selectivity of drug candidates.[1] "this compound" is a valuable building block that serves as a rigid surrogate for more flexible diamine fragments. Its spirocyclic nature introduces a higher fraction of sp³-hybridized carbons, which is often correlated with improved solubility and metabolic stability. The 1,7-diazaspiro[4.4]nonane core is a structural motif found in various bioactive compounds and has been explored in the development of therapeutics for a range of disorders, including those targeting the central nervous system.[2]
The Boc-protected amine allows for selective functionalization of the second nitrogen atom, making it a versatile intermediate for the synthesis of diverse compound libraries. This document outlines key applications and experimental protocols for the derivatization of this constrained diamine surrogate.
Physicochemical Properties
The incorporation of the 1,7-diazaspiro[4.4]nonane scaffold can significantly influence the physicochemical properties of a molecule. A comparison with a simple flexible diamine highlights the increased rigidity and three-dimensionality.
| Property | This compound | N-Boc-1,4-diaminobutane (example flexible surrogate) |
| Molecular Weight | 226.32 g/mol | 188.25 g/mol |
| LogP (calculated) | ~1.8 | ~1.5 |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | 38.3 Ų |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 0.8 |
| Rotatable Bonds | 2 | 5 |
Key Applications in Medicinal Chemistry
The rigid nature of the 1,7-diazaspiro[4.4]nonane scaffold makes it an attractive surrogate for flexible diamines in several therapeutic areas:
-
Enhancing Target Affinity: By locking the relative orientation of the two nitrogen atoms, this scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Improving Selectivity: The well-defined three-dimensional structure can facilitate more specific interactions with the target protein, improving selectivity over off-targets.
-
Modulating Physicochemical Properties: The spirocyclic core can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
-
Exploring Chemical Space: As a non-flat, rigid scaffold, it allows for the exploration of three-dimensional chemical space, which is often underrepresented in screening libraries.
-
Scaffold for Library Synthesis: The Boc-protected amine provides a convenient handle for the parallel synthesis of compound libraries for high-throughput screening.
Experimental Protocols
The following protocols provide examples of how to functionalize "this compound" to generate diverse derivatives.
Protocol 1: Nucleophilic Substitution
This protocol describes the reaction of the spirocyclic diamine with an electrophilic partner, a common step in the synthesis of various drug candidates.
Reaction Scheme:
A general nucleophilic substitution workflow.
Materials:
-
This compound
-
Electrophile (e.g., a heterocyclic halide)
-
Diisopropylethylamine (DIEA)
-
Acetonitrile (MeCN)
-
Nitrogen atmosphere
-
Standard glassware and heating apparatus
Procedure:
-
To a solution of the electrophile (1.0 equiv) in acetonitrile, add this compound (2.0 equiv).
-
Add diisopropylethylamine (DIEA) (4.0 equiv) to the mixture at room temperature.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Stir the reaction for 2 hours, monitoring progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired substituted product.
Protocol 2: Boc-Deprotection and Subsequent Acylation
This two-step protocol first removes the Boc protecting group to liberate the second amine, which is then acylated.
Workflow Diagram:
Workflow for Boc-deprotection and acylation.
Part A: Boc-Deprotection
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected spirodiamine in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free diamine.
Part B: Acylation
Materials:
-
Free spirodiamine from Part A
-
Acyl chloride (R-COCl) or carboxylic acid with a coupling agent (e.g., HATU)
-
Triethylamine (TEA) or DIEA
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the free spirodiamine in dichloromethane.
-
Add triethylamine (2.0 equiv).
-
Cool the mixture to 0 °C and add the acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired acylated product.
Logical Relationship of Constrained vs. Flexible Diamines
The use of a constrained diamine surrogate like "this compound" can be conceptually understood as a strategy to pre-organize the pharmacophoric elements, which can lead to more favorable binding interactions.
Impact of conformational constraint on binding affinity.
Conclusion
"this compound" is a versatile and valuable building block for medicinal chemists seeking to introduce conformational constraint into their molecules. Its rigid spirocyclic framework offers a strategic advantage over flexible diamines by enabling the design of compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. The protocols outlined in these notes provide a starting point for the synthesis of diverse libraries of compounds based on this promising scaffold.
References
Application Notes and Protocols for the Functionalization of the Secondary Amine in 7-Boc-1,7-diaza-spiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the secondary amine in 7-Boc-1,7-diaza-spiro[4.4]nonane. This versatile spirocyclic scaffold is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of chemical space and the development of novel therapeutic agents. The protocols outlined below cover key transformations, including N-alkylation, N-acylation, reductive amination, and N-arylation.
Introduction
7-Boc-1,7-diaza-spiro[4.4]nonane possesses a unique three-dimensional structure with a secondary amine that serves as a prime handle for introducing diverse substituents. The tert-butyloxycarbonyl (Boc) protecting group on the other nitrogen atom ensures regioselective functionalization. The ability to selectively modify the secondary amine opens avenues for creating libraries of compounds with varied physicochemical and pharmacological properties.
Key Functionalization Reactions
The secondary amine of 7-Boc-1,7-diaza-spiro[4.4]nonane can be functionalized through several standard organic transformations. The choice of reaction depends on the desired substituent to be introduced.
Experimental procedure for the synthesis of spiro-hydantoins from "Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of a spiro-hydantoin derivative starting from "Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate". The synthetic route involves a three-step sequence: 1) oxidation of the secondary amine in the pyrrolidine ring to the corresponding spiro-ketone, 2) subsequent conversion to the spiro-hydantoin via the Bucherer-Bergs reaction, and 3) final deprotection of the tert-butoxycarbonyl (Boc) group to yield the target spiro-hydantoin. This protocol is designed to be a practical guide for chemists in the field of medicinal chemistry and drug discovery.
Introduction
Spiro-hydantoins are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. Their rigid spirocyclic core makes them attractive scaffolds in drug design. This application note details a robust synthetic pathway to access these valuable molecules from the commercially available "this compound".
Overall Reaction Scheme
Caption: Overall synthetic workflow for the preparation of the target spiro-hydantoin.
Experimental Protocols
Step 1: Oxidation of this compound to Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
This step focuses on the selective oxidation of the secondary amine at the 1-position to a ketone. A ruthenium-catalyzed oxidation is a plausible method.
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetonitrile and water (3:1, v/v) is added Ruthenium(III) chloride hydrate (0.05 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
Sodium periodate (4.0 eq) is added portion-wise over 1 hour, maintaining the temperature below 30 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate.
Step 2: Synthesis of Tert-butyl 8,10-dioxo-7,9,11-triazaspiro[4.5]decane-7-carboxylate via Bucherer-Bergs Reaction
The spiro-ketone intermediate is converted to the corresponding spiro-hydantoin using the Bucherer-Bergs multicomponent reaction.[1][2][3][4]
Materials:
-
Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a pressure vessel, a mixture of Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in 50% aqueous ethanol is prepared.
-
The vessel is sealed and heated to 80-90 °C for 24-48 hours.
-
After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid to pH 6-7. Caution: This step should be performed in a well-ventilated fume hood as toxic HCN gas may be evolved.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude spiro-hydantoin product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 3: Deprotection of the Boc Group to Yield 7,9,11-Triazaspiro[4.5]decane-8,10-dione
The final step involves the removal of the Boc protecting group under acidic conditions to furnish the target spiro-hydantoin.
Materials:
-
Tert-butyl 8,10-dioxo-7,9,11-triazaspiro[4.5]decane-7-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The Boc-protected spiro-hydantoin (1.0 eq) is dissolved in dichloromethane.
-
Trifluoroacetic acid (10-20 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and neutralized by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the final product, 7,9,11-Triazaspiro[4.5]decane-8,10-dione.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Analytical Data (Expected) |
| 1 | This compound | Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate | RuCl₃·xH₂O, NaIO₄, CH₃CN/H₂O, rt, 12-16 h | 60-75 | ¹H NMR, ¹³C NMR, MS confirming the presence of the ketone and retention of the Boc group. |
| 2 | Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate | Tert-butyl 8,10-dioxo-7,9,11-triazaspiro[4.5]decane-7-carboxylate | KCN, (NH₄)₂CO₃, 50% aq. EtOH, 80-90 °C, 24-48 h | 50-70 | ¹H NMR, ¹³C NMR, MS, IR spectroscopy showing characteristic peaks for the hydantoin ring and the Boc group. |
| 3 | Tert-butyl 8,10-dioxo-7,9,11-triazaspiro[4.5]decane-7-carboxylate | 7,9,11-Triazaspiro[4.5]decane-8,10-dione | TFA, DCM, rt, 2-4 h | 85-95 | ¹H NMR, ¹³C NMR, MS confirming the removal of the Boc group and the presence of the free amine and hydantoin moieties. |
Experimental Workflow Diagram
Caption: Detailed workflow for the three-step synthesis of the target spiro-hydantoin.
References
- 1. Selective Electrochemical Oxidation of Functionalized Pyrrolidines. | Semantic Scholar [semanticscholar.org]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of diazaspiro[4.4]nonane derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming low yields during the synthesis of diazaspiro[4.4]nonane derivatives. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is resulting in low diastereoselectivity. What are the potential causes and how can I improve it?
Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines can arise from several factors. Here are some common causes and troubleshooting steps:
-
Solvent Choice: The polarity of the solvent plays a crucial role in the transition state of the cycloaddition, which directly impacts diastereoselectivity. It is advisable to screen a variety of solvents with different polarities.[1]
-
Catalyst System: For asymmetric syntheses, the choice of catalyst is critical. Chiral phosphoric acids or metal complexes with specific ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) have been shown to induce high diastereoselectivity. Consider screening different chiral ligands or catalyst systems. In some cases, a catalyst-free approach under thermal conditions might provide better selectivity.[1]
-
Reaction Temperature: Temperature is a key factor in controlling kinetic versus thermodynamic product formation. Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be more diastereomerically pure. Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower diastereomeric ratio.[1]
-
Substrate Steric Hindrance: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition. If possible, modifying the steric environment of your starting materials can be a strategy to enhance diastereoselectivity.[1]
-
Additives: The presence of additives, such as benzoic acid (BzOH), can promote the cycloaddition and influence both regioselectivity and diastereoselectivity. Screening different acid additives and their stoichiometry may be beneficial.[1]
Q2: I am observing significant side product formation in my domino radical bicyclization for the synthesis of 1-Azaspiro[4.4]nonane. How can I minimize these unwanted products?
The formation of side products in domino radical bicyclizations is a common issue, often stemming from the premature quenching of radical intermediates. Here are several strategies to address this problem:
-
Choice of Radical Initiator: The radical initiator can influence the rate of the desired cyclization versus side reactions. For instance, triethylborane (Et₃B) can be used as an initiator, allowing for milder reaction conditions (room temperature). It has been shown to improve diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures.[1][2]
-
Concentration of Radical Quenching Agent: The concentration of the radical quenching agent, typically tributyltin hydride (Bu₃SnH), is critical. If the concentration is too high, it can lead to the premature reduction of the initial aryl or vinyl radical before the desired cyclization cascade is complete. A slow addition of Bu₃SnH to the reaction mixture can help maintain a low steady-state concentration, thus favoring the cyclization pathway.[1]
-
Reaction Time and Temperature: Optimizing both reaction time and temperature is crucial. Shorter reaction times, which can be achieved with initiators like Et₃B, can minimize the opportunity for side reactions to occur.[1]
Q3: My phosphine-catalyzed [3+2] cycloaddition is not proceeding to completion, or is giving a low yield. What should I investigate?
Low conversion or yield in a phosphine-catalyzed [3+2] cycloaddition can be attributed to several factors:
-
Catalyst Activity: Ensure the phosphine catalyst is of high purity and, if it is air-sensitive, handled under inert conditions. The choice of phosphine is also critical; while triphenylphosphine is commonly used, other phosphines with different electronic and steric properties might be more effective for your specific substrates.[1]
-
Reaction Conditions: These reactions are often sensitive to the solvent and temperature. It is essential to use an anhydrous solvent, as water can interfere with the catalytic cycle. A systematic screening of solvents and temperatures is recommended to find the optimal conditions for your particular substrates.[1]
Troubleshooting Guides
Low Yield in Domino Radical Bicyclization
If you are experiencing low yields in your domino radical bicyclization, consider the following troubleshooting steps:
| Potential Issue | Recommended Solution(s) |
| Premature quenching of radical | Slowly add the radical quenching agent (e.g., Bu₃SnH) to maintain a low steady-state concentration.[1] |
| Side reactions due to high temperature | Switch from AIBN to a lower-temperature initiator like triethylborane (Et₃B).[1][2] |
| Incomplete reaction | Optimize reaction time and temperature. Monitor the reaction progress closely using TLC.[1][3] |
| Decomposition of product during purification | For sensitive compounds, consider alternative purification methods to column chromatography, or use preparative plate chromatography.[2] |
Poor Diastereoselectivity in [3+2] Cycloaddition
To improve the diastereoselectivity of your [3+2] cycloaddition, refer to the following guide:
| Factor | Troubleshooting Suggestions |
| Solvent | Screen a range of solvents with varying polarities.[1] |
| Temperature | Attempt the reaction at lower temperatures to favor the kinetic product.[1] |
| Catalyst | If applicable, screen different chiral ligands or catalyst systems.[1] |
| Additives | Experiment with the addition of acidic promoters like benzoic acid and optimize their stoichiometry.[1] |
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of diazaspiro[4.4]nonane derivatives under different conditions.
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) |
| Oxime Formation | Ketone | Oxime | NH₂OH·HCl, KOH | 60-98 |
| O-Benzyl Oxime Ether Synthesis | Oxime | O-Benzyl Oxime Ether | Benzyl chloride, KOH, KI | 37-95 |
| Domino Radical Bicyclization | O-benzyl oxime ethers | 1-Azaspiro[4.4]nonane derivatives | AIBN or Et₃B, Bu₃SnH | 11-67 |
| Gold-Catalyzed Cyclization | 2,2-bis(3-arylprop-2-yn1-yl)malonic acid | 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | JohnPhos Au(MeCN)SbF₆, CH₂Cl₂ | 96-100 |
Experimental Protocols
Protocol 1: Domino Radical Bicyclization (AIBN Initiated)
This protocol details a general procedure for the cyclization of an O-benzyl oxime ether to the 2-azaspiro[4.4]nonane core using AIBN as the radical initiator.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in a degassed solvent such as cyclohexane or benzene.
-
Reagent Addition: Add tributyltin hydride (1.1-1.5 eq) and azobisisobutyronitrile (AIBN, 0.1-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) for 2-6 hours, or until the starting material is consumed as monitored by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the 2-azaspiro[4.4]nonane derivative.
Protocol 2: Domino Radical Bicyclization (Et₃B Initiated)
This protocol provides an alternative, milder condition for the domino radical bicyclization using triethylborane (Et₃B).[2]
-
Reaction Setup: Prepare a solution of the oxime ether (1.0 eq) and tributyltin hydride (1.2 eq) in cyclohexane.
-
Initiator Addition: Add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.
Protocol 3: Palladium-Catalyzed Cascade Cyclization
This protocol describes the key cyclization step for forming a spirocyclic imine, a precursor to 2-azaspiro[4.4]nonane.[3]
-
Reaction Setup: In a reaction vessel, combine the dienyl ketone oxime (1.0 eq), a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq), and a base like triethylamine (Et₃N, 2.0-3.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at 80-110 °C for 1-12 hours, monitoring the reaction by TLC.
-
Workup: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Subsequent Reduction: The resulting spirocyclic imine is dissolved in a protic solvent like methanol or ethanol, and a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-4 hours.
-
Final Workup and Purification: The reduction is quenched with water, and the mixture is concentrated. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by chromatography or distillation.
Visualizations
References
Technical Support Center: Deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane. Our goal is to offer practical solutions to common challenges and side reactions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the acidic deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane?
A1: The primary side reaction is the alkylation of the newly deprotected secondary amine by the tert-butyl cation that is generated during the cleavage of the Boc group. This results in the formation of a tert-butyl adduct, which can be difficult to separate from the desired product. The electron-rich nitrogen atoms of the diazaspiro[4.4]nonane core are susceptible to this electrophilic attack.
Q2: Can the other nitrogen in the spirocycle interfere with the deprotection?
A2: Yes, the presence of a second basic nitrogen atom can influence the reaction. Depending on the reaction conditions, the non-Boc protected nitrogen can be protonated, which might affect the solubility and reactivity of the substrate. While less common, intramolecular reactions or rearrangements could be potential side reactions under harsh acidic conditions, although specific instances for this scaffold are not widely reported in the literature.
Q3: What are "scavengers" and why are they important in this deprotection?
A3: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can alkylate the desired product.[1][2] For the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane, using a scavenger is highly recommended to minimize the formation of the N-tert-butylated side product.
Q4: Which acidic conditions are typically used for this deprotection, and what are the trade-offs?
A4: Common conditions include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3] TFA is a strong acid that usually ensures complete deprotection but also promotes the formation of the tert-butyl cation, making scavengers essential. HCl in dioxane is another effective method and can sometimes offer better selectivity and result in a crystalline hydrochloride salt of the product, which can be easier to handle and purify than the oily TFA salt.[3] Milder acidic conditions may reduce side reactions but could lead to incomplete deprotection.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Reaction time is too short. 3. Low reaction temperature. 4. Poor solubility of the starting material. | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Allow the reaction to warm to room temperature. 4. Try a different solvent system to improve solubility. |
| Formation of a Major Side Product (+56 Da by MS) | 1. Alkylation of the deprotected amine by the tert-butyl cation. 2. Absence or insufficient amount of scavenger. | 1. Add a scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS), water, or anisole.[5] 2. Increase the equivalents of the scavenger. |
| Product is an intractable oil after work-up | 1. Formation of the TFA salt of the product. | 1. Consider using HCl in dioxane for the deprotection to obtain the hydrochloride salt, which is often a crystalline solid.[3] 2. After TFA deprotection, perform a salt switch by dissolving the crude product in a suitable solvent and adding a solution of HCl in ether or dioxane, followed by precipitation. |
| Degradation of other functional groups in the molecule | 1. The acidic conditions are too harsh for other acid-sensitive groups present in the molecule. | 1. Screen milder deprotection conditions, such as using a lower concentration of acid or running the reaction at a lower temperature.[4] 2. Consider alternative protecting groups for other functionalities that are compatible with the required deprotection conditions for the Boc group. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
-
Dissolution: Dissolve 7-Boc-1,7-diaza-spiro[4.4]nonane (1 equivalent) in dichloromethane (DCM, approximately 0.1 M).
-
Addition of Scavenger: Add a scavenger, such as triisopropylsilane (TIS, 1.1 to 1.5 equivalents).
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 to 20 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by chromatography or precipitation of a salt.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolution: Dissolve 7-Boc-1,7-diaza-spiro[4.4]nonane (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Addition of HCl/Dioxane: Add a solution of 4M HCl in dioxane (10 to 20 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid triturated with ether to induce crystallization.
Visualizing Reaction Pathways and Troubleshooting
Caption: General reaction pathway for the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane, highlighting the formation of the tert-butyl cation and its subsequent quenching by a scavenger to prevent side product formation.
Caption: A troubleshooting workflow for the deprotection of 7-Boc-1,7-diaza-spiro[4.4]nonane, outlining steps to address incomplete reactions and the formation of side products.
References
Technical Support Center: Purification of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate and its derivatives. The following information is curated to address common purification challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives, presented in a question-and-answer format.
Q1: After synthesis and work-up, my crude product is an oil that is difficult to handle. How can I solidify it for further purification?
A1: The oily nature of the crude product is common. Several techniques can be employed to induce solidification:
-
Solvent Trituration: Add a non-polar solvent in which the desired product is poorly soluble but impurities are soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously. The product may precipitate as a solid, which can then be collected by filtration.
-
Seed Crystal Introduction: If a small amount of pure, solid material is available, adding a seed crystal to the oil can initiate crystallization.
-
Concentration from a Different Solvent: Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate) and then slowly add a non-polar co-solvent (e.g., hexanes) until the solution becomes cloudy. Allowing this mixture to stand may result in crystallization.
Q2: I am observing a significant amount of a lower molecular weight impurity in my mass spectrometry analysis, possibly a starting material. How can I remove it?
A2: Residual starting materials are a frequent challenge. The optimal removal strategy depends on the nature of the starting material.
-
Aqueous Wash: If the starting material has different solubility or acid/base properties, an aqueous wash of the organic layer during work-up can be effective. For example, an acidic wash (e.g., dilute HCl) can remove basic starting materials, while a basic wash (e.g., NaHCO₃ solution) can remove acidic ones.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the product from starting materials. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often successful. For Boc-protected amines, a common solvent system is a gradient of ethyl acetate in hexanes.
Q3: My purified product shows two closely eluting spots on TLC and two sets of signals in the NMR, suggesting the presence of diastereomers. How can I separate them?
A3: The separation of diastereomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: Careful optimization of the solvent system for flash chromatography can sometimes achieve separation. Using a less polar solvent system and a long column can improve resolution.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale is often the most effective method for separating diastereomers. Both normal-phase and reverse-phase HPLC can be explored.
-
Recrystallization: Fractional crystallization may be possible if the diastereomers have sufficiently different solubilities in a particular solvent system. This often requires careful screening of various solvents and solvent mixtures.
Q4: I suspect my product is decomposing on the silica gel column during chromatography. What are the signs and what can I do?
A4: Decomposition on silica gel is a known issue for some amine-containing compounds.
-
Signs of Decomposition: Tailing of the product spot on TLC, the appearance of new, more polar spots after running a column, and low recovery of the desired product are all indicators of decomposition.
-
Mitigation Strategies:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for chromatography.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Frequently Asked Questions (FAQs)
Q: What is a general-purpose solvent system for column chromatography of this compound derivatives?
A: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific derivative. For more polar derivatives, a gradient of methanol in dichloromethane can be effective. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q: Can I use recrystallization to purify my product? If so, what solvents are recommended?
A: Yes, recrystallization can be a very effective purification method, especially for obtaining highly pure, crystalline material. For a related compound, tert-butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate, recrystallization from ethyl acetate has been reported to yield a product with 99% purity[1]. Other potential solvent systems to screen include isopropanol, acetonitrile, or mixtures of a good solvent (e.g., dichloromethane, acetone) with a poor solvent (e.g., hexanes, diethyl ether).
Q: Are there any known incompatibilities or stability issues I should be aware of during purification?
A: Boc-protected amines are generally stable but can be sensitive to strong acids, which will cleave the Boc group. As mentioned in the troubleshooting guide, some spirocyclic amines can be prone to decomposition on acidic silica gel. It is also good practice to handle the purified free amine under an inert atmosphere if possible, as some amines can be susceptible to air oxidation over time.
Quantitative Data Summary
| Purification Method | Compound Class | Purity Achieved | Reference |
| Recrystallization | tert-butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate | 99% | [1] |
| Flash Column Chromatography | 1-Azaspiro[4.4]nonane derivatives | Not specified, but successful for diastereomer separation in some cases | [2] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity according to the separation profile determined by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting flowchart for purification challenges.
References
- 1. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing diastereoselectivity in 1,7-diazaspiro[4.4]nonane synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,7-diazaspiro[4.4]nonanes, with a specific focus on optimizing diastereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve diastereoselectivity?
Low diastereoselectivity is a common issue stemming from several reaction parameters. A systematic approach to optimizing these factors is crucial. Key areas to focus on include the catalyst system, solvent, reaction temperature, and the use of additives.
-
Catalyst and Ligand System: The choice of catalyst and associated ligands is often the most critical factor in controlling stereochemistry. For instance, in asymmetric Michael additions of cyclic azomethine ylides to nitroalkenes, different catalytic systems can selectively produce different diastereomers.[1] Using an N,O-ligand/Cu(OAc)₂ system tends to favor syn adducts, while an N,P-ligand/Cu(OAc)₂ system can be employed to generate anti adducts.[1]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[2] Conversely, higher temperatures can lead to an equilibrium of diastereomers, reducing the d.r.[2]
-
Solvent: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting facial selectivity. It is recommended to screen a variety of solvents, as highly polar or protic solvents like ethanol have been shown to promote high diastereoselectivity in some cases.[2]
-
Additives: The presence of additives can promote the reaction and influence its stereochemical outcome.[2] For example, salt additives like lithium bromide (LiBr) have been shown to reverse or significantly enhance diastereomeric ratios in related 1,2-addition reactions by potentially chelating with intermediates and influencing the nucleophile's trajectory.[3][4]
Q2: I'm observing epimerization of the spirocenter in my product. What could be the cause and how can I prevent it?
Epimerization at the spirocenter can occur, particularly under certain workup or purification conditions. It has been reported that the quaternary spirocenter can be epimerized under mild acidic conditions, especially when a hydroxyl or ketone group is present at a neighboring position (e.g., C14).[5] To mitigate this, ensure that all workup and purification steps (like chromatography) are performed under neutral or basic conditions. If acidic conditions are unavoidable, minimize exposure time and use the mildest possible acid.
Q3: Which synthetic strategies are most effective for achieving high diastereoselectivity in 1,7-diazaspiro[4.4]nonane synthesis?
Several modern synthetic strategies offer excellent control over diastereoselectivity. One of the most powerful is the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes. This method allows for the selective formation of either the syn or anti diastereomer in high yields and with excellent diastereomeric ratios (up to 99:1) and enantioselectivities.[1] Subsequent reduction of the Michael adducts yields the desired chiral 1,7-diazaspiro[4.4]nonane derivatives.[1]
Another relevant strategy is the intramolecular Mizoroki–Heck annulation , which has been used to synthesize related 2,7-diazaspiro[4.4]nonane systems with excellent stereocontrol, exclusively yielding the anti diastereomer.[6]
Q4: How can I accurately determine the diastereomeric ratio of my product mixture?
The most common and reliable method for determining the diastereomeric ratio of the crude reaction mixture is through ¹H NMR spectroscopy .[6] By integrating the signals of protons that are unique to each diastereomer, a quantitative ratio can be established. Careful selection of non-overlapping peaks is essential for accuracy.
Data on Diastereoselectivity Optimization
The following tables summarize quantitative data on factors influencing diastereoselectivity.
Table 1: Effect of Catalyst/Ligand System on Diastereoselectivity in Asymmetric Michael Addition
| Catalytic System | Target Diastereomer | Diastereomeric Ratio (syn:anti or anti:syn) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N,O-Ligand / Cu(OAc)₂ | syn | Up to 99:1 | Up to >99% | [1] |
| N,P-Ligand / Cu(OAc)₂ | anti | Up to 99:1 | Up to >99% |[1] |
Table 2: Influence of Additives and Base on Diastereoselectivity in a 1,2-Addition Reaction
| Base | Additive | Diastereomeric Ratio (1a:1b) | Yield of Desired Diastereomer (1a) | Reference |
|---|---|---|---|---|
| LDA | None | 0.91 : 1.0 | 25% | [3][4] |
| N-methylpiperazine | None | - | 25% | [3] |
| N-methylpiperazine | LiBr | 2.5 : 1.0 | 60% | [3] |
| Pyrrolidine | LiBr | 2.0 : 1.0 | - |[4] |
Key Experimental Protocols
Protocol 1: Diastereodivergent Asymmetric Michael Addition
This protocol is based on the highly diastereoselective method developed for synthesizing precursors to 1,7-diazaspiro[4.4]nonanes.[1]
-
Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the N,O-ligand or N,P-ligand (0.022 mmol) and Cu(OAc)₂ (0.02 mmol) in the chosen anhydrous solvent (e.g., THF, 1.0 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20 °C). Add the cyclic azomethine ylide precursor (0.2 mmol) and the nitroalkene (0.24 mmol) to the catalyst solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to separate the diastereomers and afford the desired Michael adduct.
-
Reduction to Spiro-Diamine: Dissolve the purified adduct in a suitable solvent (e.g., Methanol). Add a reducing agent like NaBH₄ portion-wise at 0 °C. Stir until the reduction is complete (monitored by TLC). Quench the reaction carefully with water, extract with an organic solvent, dry the combined organic layers, and concentrate to yield the final 1,7-diazaspiro[4.4]nonane derivative.
Protocol 2: General Workup for Product Isolation
-
Quenching: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution (e.g., ammonium chloride for radical reactions or water).[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.[8]
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting and optimizing diastereoselectivity.
Caption: Pathway for diastereodivergent synthesis of 1,7-diazaspiro[4.4]nonanes.
References
- 1. Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting incomplete coupling reactions with "Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate"
Welcome to the technical support center for coupling reactions involving Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide bond formation with this sterically hindered spirocyclic diamine.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low to no yield?
Incomplete or failed coupling reactions with this substrate are often attributed to steric hindrance. The bulky tert-butyl protecting group and the spirocyclic nature of the diamine can physically obstruct the approach of the activated carboxylic acid and coupling reagents, thereby impeding the formation of the desired amide bond.[1][2] Standard coupling protocols may not be sufficient to overcome this steric barrier.
Q2: Which nitrogen on this compound is more reactive for coupling?
The reactivity of the two nitrogen atoms is different. The nitrogen at position 7 is protected by a tert-butoxycarbonyl (Boc) group, rendering it unreactive as a nucleophile under standard coupling conditions. The secondary amine at position 1 is the intended site for acylation. Ensure your starting material is indeed this compound to avoid ambiguity.
Q3: What are the most common side reactions to be aware of?
Besides the unreacted starting materials, potential side reactions include:
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N-acylurea formation: This can occur when using carbodiimide-based coupling reagents like DCC or EDC, where the activated carboxylic acid rearranges to an unreactive N-acylurea. The addition of additives like HOBt can help suppress this side reaction.[3]
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Epimerization: If coupling an optically active carboxylic acid, particularly an amino acid, racemization at the alpha-carbon can occur, especially under harsh basic or acidic conditions.[3]
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Decomposition of starting materials or product: Prolonged reaction times at elevated temperatures can lead to the degradation of sensitive substrates.
Q4: How can I improve the solubility of my starting materials?
If you observe poor solubility, consider using a co-solvent system. While dichloromethane (DCM) and dimethylformamide (DMF) are common choices, exploring other polar aprotic solvents like acetonitrile (MeCN) or N-methyl-2-pyrrolidone (NMP) may be beneficial. Gentle warming can also improve solubility, but monitor for potential degradation of reagents.
Q5: What are the best practices for purifying the final product?
Purification typically involves standard chromatographic techniques.
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Aqueous workup: An initial wash with a mild acid (e.g., 1M HCl) can remove unreacted amine, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Column chromatography: Silica gel chromatography is commonly used to separate the desired amide from remaining impurities and byproducts. The choice of eluent will depend on the polarity of your product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common issue and is primarily linked to the steric hindrance of the amine.
dot
Caption: Troubleshooting workflow for low coupling reaction yields.
Recommended Actions:
-
Verify Reagent Quality: Ensure all reagents (coupling agents, bases, solvents) are fresh and anhydrous. Moisture can significantly impact the efficiency of many coupling reactions.
-
Employ More Potent Coupling Reagents: Standard reagents like HATU or HBTU may be insufficient. Consider moving to methods known to be effective for sterically hindered substrates.
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In situ Acyl Fluoride Formation: This method has proven effective for coupling sterically hindered substrates where other methods have failed.[4] The smaller size of the fluoride leaving group minimizes steric clash.
-
Carbodiimide with Additives: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) can be a powerful alternative.[5]
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation.
-
Concentration: Higher concentrations of reactants can favor the bimolecular coupling reaction.
-
Solvent: The choice of solvent can be critical. Acetonitrile (MeCN) has been shown to be a good solvent for difficult couplings.[5]
-
Issue 2: Presence of Multiple Spots on TLC, Including Starting Materials
This indicates an incomplete reaction and/or the formation of side products.
dot
Caption: Logical steps for addressing multiple products in a reaction.
Recommended Actions:
-
Identify the Spots: Use thin-layer chromatography (TLC) and co-spot with your starting materials to identify which spots correspond to unreacted amine and carboxylic acid.
-
Address Incomplete Reaction: If significant amounts of starting materials remain, refer to the troubleshooting steps for "Low or No Product Formation."
-
Minimize Side Products:
-
If using a carbodiimide reagent like EDC, ensure an additive such as HOBt or HOAt is present to minimize N-acylurea formation.[3]
-
Consider the choice of base. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.
-
Experimental Protocols
Protocol 1: General Screening Protocol for Amide Coupling
This protocol is a starting point for optimizing your reaction.
-
To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF or DCM, 0.1 M), add the coupling reagent (1.1 equiv) and any additives (e.g., HOBt, 1.1 equiv).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) followed by a suitable base (e.g., DIPEA, 2.0 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Recommended Protocol for Sterically Hindered Coupling
This protocol is adapted from methods shown to be effective for challenging amide bond formations.[5]
-
Dissolve the carboxylic acid (1.0 equiv) in acetonitrile (MeCN, 0.1 M).
-
Add EDC (1.1 equiv), DMAP (1.1 equiv), and a catalytic amount of HOBt (0.1 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Heat the reaction mixture to 40-50 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
| Coupling Reagent(s) | Additive(s) | Base | Typical Yield Range (Sterically Hindered Amines) | Reference |
| HATU | - | DIPEA | 20-60% | General Knowledge |
| HBTU | HOBt | DIPEA | 30-70% | General Knowledge |
| EDC | HOBt, DMAP | DIPEA | 70-95% | [5] |
| TFFH | - | DIPEA | 60-90% | [4] |
| DCC | DMAP | - | 10-50% | General Knowledge |
Disclaimer: This technical support guide is intended for informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols and troubleshooting advice are general recommendations and may require optimization for your specific substrates and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Functionalization of Diazaspiro[4.4]nonane Scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the functionalization of chiral diazaspiro[4.4]nonane scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when functionalizing chiral diazaspiro[4.4]nonane scaffolds?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. In the context of diazaspiro[4.4]nonane scaffolds, this typically refers to the epimerization at the spirocyclic stereocenter or adjacent chiral carbons. For drug development professionals, maintaining enantiomeric purity is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The rigid, three-dimensional structure of diazaspiro[4.4]nonanes is key to their biological activity, and loss of stereochemical integrity can lead to a significant decrease or complete loss of efficacy.
Q2: What are the primary mechanisms that can lead to racemization during the functionalization of diazaspiro[4.4]nonanes?
A2: Racemization can be initiated under both acidic and basic conditions. The key mechanism often involves the formation of a transient achiral or rapidly inverting chiral intermediate. For diazaspiro[4.4]nonanes, this can occur through:
-
Protonation/Deprotonation: Abstraction of a proton adjacent to a activating group can lead to the formation of a planar enolate or a related achiral intermediate. Subsequent non-stereoselective reprotonation results in racemization.
-
Ring-Chain Tautomerism: Under certain conditions, ring-opening of one of the heterocyclic rings can occur, leading to a more flexible achiral intermediate that can re-cyclize without stereocontrol.
-
Acid-Catalyzed Epimerization: It has been observed that the spirocenter of a 1,3-diazaspiro[4.4]nonane core can epimerize under mild acidic conditions.[1]
Q3: Which functionalization reactions are most prone to causing racemization?
A3: Any reaction that involves harsh conditions (strong acids or bases, high temperatures) can potentially lead to racemization. Specific reactions of concern include:
-
N-Alkylation or N-Acylation: The choice of base is critical. Strong bases can deprotonate protons alpha to carbonyl groups or other activating groups, leading to racemization.
-
Reactions involving deprotection of nitrogen protecting groups: The conditions required for deprotection (e.g., strong acid for Boc deprotection) must be carefully controlled.
-
Coupling Reactions: The reagents and additives used in coupling reactions can influence the stereochemical outcome.
Q4: How can I determine the enantiomeric purity of my functionalized diazaspiro[4.4]nonane derivative?
A4: The most reliable and widely used method for determining enantiomeric excess (% ee) is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents to induce chemical shift differences between the enantiomers.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity After N-Alkylation
Symptoms:
-
Chiral HPLC analysis of the N-alkylated product shows a significant decrease in enantiomeric excess (% ee) compared to the starting material.
-
The product exhibits a reduced or absent optical rotation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Strong Base | Use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). | Strong bases can deprotonate acidic protons on the scaffold, leading to the formation of achiral intermediates and subsequent racemization. Weaker bases are often sufficient for N-alkylation without causing epimerization. |
| High Reaction Temperature | Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). | Higher temperatures provide the activation energy for racemization pathways. Running the reaction at a lower temperature, even for a longer duration, can help preserve stereochemical integrity. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Extended exposure to basic or acidic conditions can increase the likelihood of racemization. |
| Solvent Effects | Screen different aprotic solvents. Less polar solvents may sometimes suppress racemization. | The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. |
Issue 2: Racemization Observed During N-Acylation
Symptoms:
-
A mixture of diastereomers is observed if a chiral acylating agent is used, or a loss of enantiomeric purity is detected by chiral HPLC.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Use of Strong Base as an Acid Scavenger | Employ a hindered, non-nucleophilic base like 2,6-lutidine or proton-sponge to neutralize the acid byproduct. | Strong, unhindered bases can promote racemization. Hindered bases are less likely to deprotonate the chiral centers. |
| High Reaction Temperature | Conduct the acylation at low temperatures (e.g., -10 °C to 0 °C) and allow it to slowly warm to room temperature. | Acylation reactions are often exothermic. Maintaining a low temperature minimizes the risk of side reactions, including racemization. |
| Activation of the Carboxylic Acid | If using a coupling agent, choose one known for low racemization potential, such as HATU or COMU, in combination with a mild base like DIPEA. | Certain coupling reagents and additives can promote the formation of highly reactive intermediates that are prone to racemization. |
Experimental Protocols
Protocol 1: Stereoretentive N-Alkylation of a Chiral Diazaspiro[4.4]nonane
This protocol is designed to minimize racemization during the N-alkylation of a chiral diazaspiro[4.4]nonane scaffold.
Materials:
-
Enantiopure diazaspiro[4.4]nonane derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the enantiopure diazaspiro[4.4]nonane derivative and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Racemization-Resistant N-Acylation using HATU
This protocol utilizes a modern coupling reagent to minimize racemization during N-acylation.
Materials:
-
Enantiopure diazaspiro[4.4]nonane derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 1 minute.
-
Add the enantiopure diazaspiro[4.4]nonane derivative to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Slowly add DIPEA dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the final product using chiral HPLC.
Data Presentation
The following tables present illustrative data on how reaction conditions can affect the stereochemical outcome of functionalizing a hypothetical enantiopure (S)-2,7-diazaspiro[4.4]nonane (starting % ee > 99%).
Table 1: Effect of Base and Temperature on N-Benzylation
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | % ee (S-enantiomer) |
| 1 | NaH | 25 | 2 | 95 | 75 |
| 2 | K₂CO₃ | 25 | 12 | 88 | >99 |
| 3 | DIPEA | 25 | 24 | 85 | >99 |
| 4 | K₂CO₃ | 80 | 2 | 92 | 90 |
This data is illustrative and intended to demonstrate general trends.
Table 2: Influence of Acylating Conditions on Stereochemical Integrity
| Entry | Acylating Agent | Coupling Agent/Base | Temperature (°C) | Yield (%) | % ee |
| 1 | Acetyl Chloride | Triethylamine | 25 | 90 | 94 |
| 2 | Acetyl Chloride | 2,6-Lutidine | 0 | 85 | >99 |
| 3 | Acetic Acid | HATU/DIPEA | 0 to 25 | 92 | >99 |
| 4 | Acetic Acid | DCC/DMAP | 25 | 88 | 88 |
This data is illustrative and intended to demonstrate general trends.
Visualizations
Caption: General experimental workflow for stereoretentive functionalization.
Caption: Troubleshooting logic for addressing racemization issues.
References
Technical Support Center: Optimizing Solubility of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate for Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate" for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a Boc-protected diamine, is generally a solid at room temperature. Its solubility can be limited in non-polar solvents due to the presence of the polar amine functional groups. Conversely, the bulky, non-polar tert-butyl group can limit solubility in highly polar solvents. The solubility is influenced by factors such as the solvent system, temperature, and the specific crystalline form of the compound.
Q2: Which solvents are commonly used to dissolve Boc-protected amines like this compound?
A range of aprotic polar solvents are typically employed for reactions involving Boc-protected amines. These include:
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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Acetonitrile (ACN)
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Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
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Dimethyl sulfoxide (DMSO)
For certain applications, particularly those involving aqueous conditions, mixtures of water with co-solvents like acetone or dioxane may also be effective.[1][2]
Q3: Can temperature be used to improve the solubility of this compound?
Yes, gentle warming can significantly increase the solubility of many organic compounds, including Boc-protected amines.[3] However, it is crucial to exercise caution as excessive heat can lead to the degradation of the compound, potentially forming byproducts.[3] It is recommended to first perform a small-scale test to determine the compound's stability at elevated temperatures.
Q4: My compound precipitated out of the reaction mixture. What steps can I take?
Precipitation during a reaction can occur due to several factors, including changes in temperature, solvent evaporation, or the formation of a less soluble product.[3] To address this, consider the following:
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Add a co-solvent: Introducing a small amount of a stronger solubilizing agent, such as DMSO, can help redissolve the precipitate.[3]
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Gentle warming: As mentioned previously, carefully warming the mixture while stirring may help.[3]
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Sonication: Using an ultrasonic bath can aid in breaking up solid aggregates and redissolving the compound.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.
Issue 1: Poor Solubility in a Standard Organic Solvent
Possible Causes:
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The chosen solvent has a polarity that is not optimal for this specific molecule.
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The concentration of the substrate is too high.
Solutions:
| Solution | Experimental Protocol | Pros | Cons |
| Solvent Screening | Systematically test the solubility of a small amount of the compound in a variety of solvents with differing polarities (e.g., DCM, THF, ACN, DMF, DMSO). | Identifies the most effective single solvent. | Can be time-consuming. |
| Use of a Co-Solvent System | Prepare a mixture of solvents. A common combination is a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.[3] | Can leverage the solubilizing properties of multiple solvents. | May complicate solvent removal during work-up. |
| Gentle Heating | Suspend the compound in the chosen solvent and warm the mixture gently in a water bath (not exceeding 40°C) with continuous stirring.[3] | Often a quick and effective method. | Risk of thermal degradation of the compound.[3] |
| Sonication | Place the vessel containing the suspension in a sonicator bath for 5-10 minutes.[3] | Can improve dissolution without significant heating. | May not be sufficient for highly insoluble compounds. |
Issue 2: Low Reaction Conversion or Yield
Possible Cause:
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Poor solubility of the starting material is a common reason for low reaction efficiency, as the reactant is not fully available in the solution phase.[3]
Solutions:
| Solution | Experimental Protocol | Notes |
| Ensure Complete Dissolution Before Adding Reagents | Visually confirm that the this compound is fully dissolved before adding other reactants. | If necessary, use the methods described in "Issue 1" to achieve complete dissolution. |
| Consider a Stronger Solvent System | If initial attempts with common solvents fail, try dissolving the compound in a minimal amount of a strong solvent like DMSO and then diluting it with the primary reaction solvent.[3] | Be mindful of the potential impact of the stronger solvent on the reaction chemistry. |
| Aqueous Basic Conditions | For certain reactions, dissolving the amine in an aqueous basic solution (e.g., NaOH in a water/dioxane mixture) might enhance solubility and reactivity.[1][4] | This approach is only suitable for reactions that are compatible with aqueous and basic conditions. |
Visualizing Experimental Workflows
The following diagrams illustrate logical workflows for addressing solubility issues and a typical reaction setup.
References
Technical Support Center: Synthesis and Purification of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Mono-Boc-Protected Product
Possible Cause A: Formation of Di-Boc-Protected Byproduct
The primary challenge in the synthesis of mono-Boc-protected diamines is often the formation of the di-protected byproduct, as the di-tert-butyl dicarbonate ((Boc)₂O) can react with both amino groups of the 1,7-diazaspiro[4.4]nonane.
Solutions:
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Control Stoichiometry: Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine can favor mono-protection. However, some methods achieve high selectivity with a 1:1 molar ratio.[1]
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Slow Addition of (Boc)₂O: A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product.[1]
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Use of an Acid to Temporarily Protect One Amine Group: A common and effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid, to form the mono-hydrochloride salt of the diamine.[1] This leaves one amine group protonated and unreactive towards (Boc)₂O. In-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) in an anhydrous solvent is also a widely used technique.
Possible Cause B: Incomplete Reaction
Solutions:
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Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as specified in the chosen protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
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Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.
Problem 2: Difficulty in Purifying the Mono-Boc-Protected Product
Possible Cause A: Similar Polarity of Products
The desired mono-Boc-protected product, the di-Boc byproduct, and the unreacted diamine may have similar polarities, making separation by column chromatography challenging.
Solutions:
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Acid-Base Extraction: This is a highly effective method to separate the products. By treating the reaction mixture with an acidic aqueous solution (e.g., dilute HCl), the basic unreacted diamine and the mono-Boc product will be protonated and partition into the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-Boc product and the unreacted diamine, allowing them to be extracted into a fresh organic layer.
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Column Chromatography: While challenging, column chromatography on silica gel is a viable purification method. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of a basic modifier like triethylamine (typically 0.5-1%) to prevent product tailing and decomposition on the acidic silica gel, can be effective. Basic alumina can also be used as the stationary phase.[1]
Possible Cause B: Product Decomposition on Silica Gel
The Boc protecting group is sensitive to acid and can be partially or fully cleaved on acidic silica gel, leading to the formation of the free diamine as an impurity.
Solutions:
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Use of Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column to neutralize acidic sites.
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Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina or a reverse-phase C18 silica gel for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are the unreacted 1,7-diazaspiro[4.4]nonane starting material and the di-Boc-protected byproduct, di-tert-butyl 1,7-diazaspiro[4.4]nonane-1,7-dicarboxylate. Depending on the reaction conditions, you might also encounter small amounts of impurities from the decomposition of the Boc group.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of a polar and a non-polar solvent, for example, 10% methanol in dichloromethane. The starting diamine will be very polar (low Rf), the desired mono-Boc product will be less polar (higher Rf), and the di-Boc byproduct will be the least polar (highest Rf). Staining with ninhydrin can be used to visualize the spots, as both the starting material and the mono-Boc product have a free amine.
Q3: Is it possible to remove the di-Boc impurity without using column chromatography?
A3: Yes, a carefully performed acid-base extraction is often sufficient to remove the majority of the di-Boc byproduct. The di-Boc compound, lacking a basic nitrogen, will remain in the organic phase during an acidic wash, while the desired mono-Boc product is extracted into the aqueous phase.
Q4: My NMR spectrum of the purified product shows broad signals. What could be the reason?
A4: Broad signals in the NMR spectrum of Boc-protected amines can sometimes be due to restricted rotation around the N-C(O) bond (amide bond character), leading to the presence of rotamers at room temperature. Gently warming the NMR sample can sometimes help to sharpen these signals. Broadening can also indicate the presence of paramagnetic impurities or aggregation.
Data Presentation
Table 1: Illustrative Purity Profile Before and After Purification
| Compound | Purity Before Purification (Illustrative %) | Purity After Acid-Base Extraction (Illustrative %) | Purity After Column Chromatography (Illustrative %) |
| 1,7-diazaspiro[4.4]nonane | 15 | 5 | < 1 |
| This compound | 65 | 90 | > 98 |
| di-tert-butyl 1,7-diazaspiro[4.4]nonane-1,7-dicarboxylate | 20 | < 5 | < 1 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using In-Situ HCl Generation
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
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Mono-protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to warm to room temperature and stir for 30 minutes.
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Boc Anhydride Addition: Add water (1 mL per mmol of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol.
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Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM, stained with ninhydrin).
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Work-up:
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Dilute the reaction mixture with water.
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Wash the aqueous layer with diethyl ether or ethyl acetate to remove any di-Boc protected byproduct.
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Basify the aqueous layer to pH > 12 with a 2M NaOH solution.
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Extract the product into dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
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Acidic Extraction: Transfer the solution to a separatory funnel and wash with a 1M HCl aqueous solution. The mono-Boc product and unreacted diamine will move to the aqueous layer. Separate the layers.
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Removal of Di-Boc Byproduct: The organic layer containing the di-Boc byproduct can be discarded or concentrated to recover the byproduct if desired.
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Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 2M NaOH solution until the pH is > 12.
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Product Extraction: Extract the basified aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes or dichloromethane).
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Loading: Load the adsorbed product onto the top of the column.
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Elution: Elute the column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). A typical gradient might be from 0% to 10% methanol in dichloromethane. To prevent product degradation, it is advisable to add 0.5-1% triethylamine to the eluent.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Managing steric hindrance in reactions involving 7-Boc-1,7-diaza-spiro[4.4]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Boc-1,7-diaza-spiro[4.4]nonane. The unique spirocyclic structure of this compound, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, can introduce significant steric hindrance, leading to challenges in achieving desired reactivity and yields. This guide offers practical advice and detailed protocols to navigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why are reactions on the secondary amine of 7-Boc-1,7-diaza-spiro[4.4]nonane so challenging?
A1: The secondary amine (at position 1) of 7-Boc-1,7-diaza-spiro[4.4]nonane is sterically hindered. This hindrance arises from two main factors:
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The Spirocyclic Core: The rigid, three-dimensional structure of the diazaspiro[4.4]nonane core restricts access to the secondary amine.
-
The Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group on the adjacent nitrogen atom (at position 7) further obstructs the reaction site, making it difficult for incoming reagents to approach the nucleophilic secondary amine.
This combined steric bulk can lead to slow reaction rates, incomplete conversions, and low yields for common reactions like acylation, alkylation, and sulfonylation.
Q2: I am experiencing very low yields in my amide coupling (acylation) reaction with a bulky carboxylic acid. What are the most likely causes?
A2: Low yields in amide coupling reactions with this substrate are common and can typically be attributed to:
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Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently to overcome the steric barrier of the amine.
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Steric Hindrance: The bulky nature of both the spirocyclic amine and potentially the carboxylic acid can physically block the reactive centers from coming together.
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Reduced Nucleophilicity of the Amine: The steric environment can also electronically influence the lone pair of the nitrogen, reducing its nucleophilicity.
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Presence of Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.
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Side Reactions: With sluggish primary reactions, side reactions such as the formation of unreactive N-acylurea byproducts (when using carbodiimides) can become significant.
Q3: What are the best practices for setting up an N-alkylation reaction with a sterically demanding alkyl halide?
A3: For N-alkylation with bulky alkyl halides, consider the following:
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Choice of Base: A strong, non-nucleophilic hindered base is often required to deprotonate the secondary amine without competing in the alkylation. Potassium tert-butoxide is a common choice.
-
Solvent: A polar aprotic solvent like THF, DMF, or DMSO is generally preferred to dissolve the reactants and facilitate the reaction.
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Temperature: Increased temperatures may be necessary to overcome the activation energy barrier. However, this should be balanced against the potential for side reactions and decomposition.
-
Reaction Time: Reactions involving sterically hindered substrates often require significantly longer reaction times. Monitor the reaction progress by TLC or LC-MS.
Q4: Can I perform a sulfonylation on the secondary amine? What are the expected challenges?
A4: Sulfonylation is possible but is also subject to the same steric hindrance challenges. Key difficulties include:
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Slow Reaction Rates: The reaction of a bulky sulfonyl chloride with the hindered secondary amine can be very slow.
-
Use of a Catalyst: A nucleophilic catalyst, such as DMAP or PPY (4-(pyrrolidin-1-yl)pyridine), is often necessary to accelerate the reaction.
-
Base Selection: A hindered base like triethylamine or DIPEA is required to scavenge the HCl byproduct without reacting with the sulfonyl chloride.
Q5: When should I consider removing the Boc protecting group?
A5: If derivatization of the secondary amine proves consistently difficult, it may be advantageous to first deprotect the tertiary amine at position 7. This can sometimes alter the conformation of the spirocycle and reduce steric bulk around the secondary amine. However, this creates a new challenge of selective functionalization if both amines are free. An orthogonal protection strategy might be necessary in such cases.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or minimal product formation | Inadequate activation of the carboxylic acid. | Use a more powerful coupling reagent such as HATU, HCTU, or COMU. These are known for their high reactivity and speed, which is beneficial for hindered couplings. |
| Severe steric hindrance from both coupling partners. | Consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH. Acyl fluorides are smaller and more reactive than many other activated intermediates. | |
| Reaction stalls at ~50% conversion | Formation of stable, unreactive byproducts (e.g., N-acylurea with carbodiimides). | Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not form N-acylurea byproducts. |
| Reversible reaction or product inhibition. | Increase the equivalents of the acylating agent and coupling reagent. Monitor the reaction over a longer period. | |
| Multiple side products observed | Reaction temperature is too high, leading to decomposition. | If heating, try to run the reaction at the lowest effective temperature. Consider microwave irradiation for localized and rapid heating, which can sometimes minimize byproduct formation. |
| Racemization of the carboxylic acid partner (if chiral). | Use a coupling additive known to suppress racemization, such as HOAt (present in HATU) or OxymaPure (in COMU). Running the reaction at a lower temperature can also help. |
Failed or Incomplete N-Alkylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction, starting material recovered | Insufficiently strong base to deprotonate the secondary amine. | Use a stronger base like potassium tert-butoxide or sodium hydride. Ensure anhydrous conditions as these bases are highly water-sensitive. |
| Alkylating agent is not reactive enough. | Convert the alkyl halide to a more reactive alkyl iodide (in situ Finkelstein reaction) or an alkyl triflate. | |
| Low conversion | Steric clash between the spirocycle and the alkyl halide. | Increase the reaction temperature and prolong the reaction time. Consider using a more polar solvent like DMF or NMP to enhance reaction rates. |
| Formation of elimination products (from the alkyl halide) | The base is too sterically hindered or the reaction temperature is too high. | Use a less hindered but still strong base if possible. Optimize the temperature to favor substitution over elimination. |
Data Presentation: Comparative Yields for Acylation of Hindered Amines
The following table summarizes typical yields for the acylation of sterically hindered secondary amines with a bulky carboxylic acid, providing a comparison of different coupling reagents. While this data is not specific to 7-Boc-1,7-diaza-spiro[4.4]nonane, it serves as a useful guide for reagent selection.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF | 25 | 24-48 | 10-40 |
| HBTU | DIPEA | DMF | 25 | 12-24 | 50-70 |
| HATU | DIPEA / 2,6-Lutidine | DMF | 25 | 2-12 | >85 |
| COMU | DIPEA | DMF/CH₃CN | 25 | 2-12 | >85 |
| Acyl Fluoride (via TFFH) | DIPEA | CH₂Cl₂ | 25-40 | 4-16 | >90 |
Yields are illustrative and highly dependent on the specific substrates used.
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for coupling sterically demanding carboxylic acids to 7-Boc-1,7-diaza-spiro[4.4]nonane.
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Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
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Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA or 2,6-lutidine (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Coupling: Add a solution of 7-Boc-1,7-diaza-spiro[4.4]nonane (1.2 eq.) in anhydrous DMF to the reaction mixture.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction may require heating to 40-50 °C.
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Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation using a Strong Base
This protocol is suitable for the alkylation of 7-Boc-1,7-diaza-spiro[4.4]nonane with reactive alkyl halides.
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Preparation: To a solution of 7-Boc-1,7-diaza-spiro[4.4]nonane (1.0 eq.) in anhydrous THF at -20 °C under an inert atmosphere, slowly add a solution of potassium tert-butoxide (1.5 eq.) in THF.
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Deprotonation: Stir the mixture at -20 °C for 15-20 minutes.
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Alkylation: Add the alkyl halide (1.2 eq.) dropwise, maintaining the temperature at -20 °C.
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Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive halides.
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Work-up: Quench the reaction by carefully adding it to a cold saturated aqueous solution of ammonium sulfate. Adjust the pH to ~7 with a dilute acid if necessary.
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Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low-Yield Amide Coupling```dot
Caption: Factors contributing to steric hindrance.
Technical Support Center: Deprotection of Boc-Protected Spirocyclic Diamines
Welcome to the technical support center for the deprotection of Boc-protected spirocyclic diamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this critical synthetic step. The unique three-dimensional and often sterically hindered nature of spirocyclic diamines can present challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide offers insights into alternative deprotection methods and solutions to common experimental issues.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of Boc-protected spirocyclic diamines, offering potential causes and actionable solutions.
| Issue | Potential Causes | Suggested Solutions |
| Incomplete or Sluggish Deprotection | Steric Hindrance: The rigid spirocyclic scaffold can restrict access of reagents to the Boc-protected nitrogen atoms.[1] Insufficient Acid Strength: The chosen acidic conditions may not be potent enough for the specific substrate.[1] Low Temperature: The reaction temperature may be too low to overcome the activation energy for deprotection.[2] | Increase Acid Concentration/Strength: Switch from trifluoroacetic acid (TFA) in dichloromethane (DCM) to a stronger acid system like hydrochloric acid (HCl) in dioxane or neat TFA.[3][4] Elevate Temperature: Gently heat the reaction mixture, monitoring carefully for potential side product formation.[5] Alternative Methods: Consider non-acidic methods such as thermal deprotection or catalytic transfer hydrogenation if compatible with other functional groups.[5][6] |
| Formation of Side Products (e.g., t-butylation) | Reactive Intermediates: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on the spirocyclic core or other functional groups. | Use Scavengers: Add scavengers like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation. Lower Temperature: Conduct the reaction at 0°C or below to minimize the rate of side reactions. Alternative Reagents: Employ milder acidic reagents such as p-toluenesulfonic acid (pTSA) which may generate fewer reactive intermediates.[7] |
| Racemization or Epimerization | Harsh Reaction Conditions: Prolonged exposure to strong acids or high temperatures can lead to the loss of stereochemical integrity at chiral centers within the spirocyclic framework. | Milder Conditions: Use the mildest possible acidic conditions that still afford complete deprotection. This may involve optimizing acid concentration and reaction time. Acid-Free Methods: Explore neutral deprotection methods like thermal cleavage in a suitable high-boiling solvent or enzymatic deprotection, which are less likely to cause racemization.[6][8] |
| Degradation of Other Acid-Sensitive Groups | Lack of Orthogonality: The deprotection conditions are not selective for the Boc group and cleave other acid-labile protecting groups (e.g., silyl ethers, acetals) present in the molecule. | Orthogonal Protecting Group Strategy: If possible, redesign the synthetic route to use protecting groups with different lability (e.g., Fmoc for amines, which is base-labile). Milder Reagents: Utilize reagents known for their milder nature, such as zinc bromide in an appropriate solvent, which can sometimes selectively cleave Boc groups in the presence of other acid-sensitive functionalities.[3] |
| Selective Mono-Deprotection of Bis-Boc Spirocyclic Diamines is Unsuccessful | Similar Reactivity of Both Boc Groups: The electronic and steric environment of the two Boc-protected amines may be too similar to achieve selective removal of one. | Careful Stoichiometry: Use a sub-stoichiometric amount of the deprotecting agent and carefully monitor the reaction progress by TLC or LC-MS. Temperature Control: Running the reaction at a lower temperature may enhance selectivity. Alternative Methods: Thermal deprotection under continuous flow conditions has shown promise for selective mono-deprotection of N-Boc groups by precise temperature control.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic methods for Boc deprotection of spirocyclic diamines?
A1: The most prevalent methods involve the use of strong acids. A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a standard approach.[3] Another common and often more potent reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[4]
Q2: Are there any effective acid-free alternatives for Boc deprotection?
A2: Yes, several acid-free methods can be employed, which are particularly useful when acid-sensitive functional groups are present. These include:
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Thermal Deprotection: Heating the Boc-protected spirocyclic diamine in a high-boiling point solvent, such as diphenyl ether or simply neat, can effect the removal of the Boc group.[5][8] This method proceeds through a fragmentation mechanism, releasing isobutylene and carbon dioxide.[5]
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Water-Mediated Deprotection: Refluxing the substrate in water has been reported as a green and efficient method for Boc deprotection.[8]
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Catalytic Transfer Hydrogenolysis: While less common for Boc groups, certain palladium catalysts under transfer hydrogenation conditions can cleave the Boc group. This method's feasibility is highly substrate-dependent.
Q3: How can I achieve selective mono-deprotection of a bis-Boc-protected spirocyclic diamine?
A3: Achieving selective mono-deprotection can be challenging but is often feasible by carefully controlling reaction conditions. Using one equivalent of a deprotecting agent, such as HCl, can preferentially protonate one amine, allowing for the subsequent reaction at the other site.[11][12] Alternatively, thermal deprotection in a continuous flow reactor allows for precise temperature control, which can enable selective deprotection based on subtle differences in the stability of the two Boc groups.[9][10]
Q4: What is the role of scavengers in Boc deprotection, and when should I use them?
A4: During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated. This cation can act as an electrophile and alkylate any nucleophilic sites on your spirocyclic diamine or other functional groups, leading to unwanted byproducts. Scavengers are added to the reaction mixture to "trap" this carbocation. You should consider using a scavenger, such as triisopropylsilane (TIS) or thioanisole, whenever your molecule contains electron-rich aromatic rings, thioethers, or other potentially nucleophilic functionalities.
Q5: How do I choose the best deprotection method for my specific spirocyclic diamine?
A5: The choice of deprotection method depends on several factors:
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The overall structure of your spirocyclic diamine: Highly sterically hindered systems may require harsher conditions.[1]
-
The presence of other functional groups: If your molecule contains acid-sensitive groups, you should opt for milder acidic conditions or an acid-free method.
-
The desired outcome: For complete deprotection of a robust molecule, strong acidic methods are often the most efficient. For selective mono-deprotection, carefully controlled stoichiometry or thermal methods may be more suitable.[9][10]
Comparison of Alternative Deprotection Methods
The following table summarizes various alternative methods for the deprotection of Boc-protected amines, which can be adapted for spirocyclic diamines.
| Method | Reagents/Conditions | Solvents | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Standard Acidic | 20-50% TFA or 4M HCl | DCM, Dioxane, Ethyl Acetate | 0°C to RT | 30 min - 4 h | Fast, reliable, and widely applicable.[3] | Can cleave other acid-sensitive groups; risk of t-butylation. |
| Milder Acidic | p-Toluenesulfonic acid (pTSA) | Choline chloride/pTSA deep eutectic solvent | Room Temperature | 10 - 30 min | Greener alternative, simple workup, short reaction times.[7] | May not be effective for highly stable Boc groups. |
| Thermal | Heat (neat or in solution) | Diphenyl ether, NMP, or solvent-free | 150 - 225°C | 30 min - several hours | Acid-free, avoids aqueous workup.[5][6] | High temperatures can cause degradation or racemization.[5] |
| Water-Mediated | Refluxing Water | Water | 100°C | 10 - 20 min | Environmentally friendly, simple.[8] | Substrate must be water-soluble or the reaction may be slow. |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolve the Boc-protected spirocyclic diamine in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If the substrate is susceptible to t-butylation, add triisopropylsilane (TIS) as a scavenger (5-10% v/v).
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.[2]
Protocol 2: Thermal Deprotection in a High-Boiling Solvent
-
Place the Boc-protected spirocyclic diamine in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling, inert solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP). Alternatively, the reaction can be run neat if the substrate is a liquid or has a low melting point.
-
Heat the mixture to the desired temperature (typically between 150°C and 200°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, it can be removed under high vacuum.
-
The crude product can then be purified by column chromatography or crystallization.
Visualizing Experimental Workflows and Logic
Caption: A general experimental workflow for the deprotection of Boc-protected spirocyclic diamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic analysis (1H NMR, 13C NMR) of "Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate" derivatives
A detailed spectroscopic analysis of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate and its derivatives is crucial for researchers in drug development. This guide provides a comparative overview of the expected nuclear magnetic resonance (NMR) features of this scaffold, alongside alternative diazaspirocyclic systems, offering a framework for the characterization and quality control of these valuable synthetic building blocks.
Spirocyclic scaffolds, particularly diazaspiroalkanes, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as enhanced target selectivity and better pharmacokinetic profiles. Among these, the 1,7-diazaspiro[4.4]nonane core is a key structural motif. The tert-butoxycarbonyl (Boc) protected derivative, "this compound," serves as a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structure elucidation and for ensuring the purity of synthetic intermediates.
While comprehensive, publicly available experimental ¹H and ¹³C NMR data for "this compound" is limited, this guide presents a detailed analysis of its expected spectroscopic features based on established principles of NMR spectroscopy. Furthermore, a comparison with alternative and isomeric diazaspirocyclic scaffolds is provided to aid researchers in distinguishing between related structures.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for the title compound. These predictions are based on the analysis of structurally similar compounds and standard chemical shift increments.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.45 | s | 9H |
| CH₂ (pyrrolidine, adjacent to N-Boc) | ~3.2-3.5 | m | 4H |
| CH₂ (pyrrolidine, β to N-Boc) | ~1.8-2.1 | m | 4H |
| CH₂ (pyrrolidine, adjacent to NH) | ~2.8-3.1 | m | 4H |
| NH | ~1.5-2.5 | br s | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C (CH₃)₃ | ~28.5 |
| C (CH₃)₃ | ~80.0 |
| C =O | ~155.0 |
| Spiro Carbon | ~70-75 |
| C H₂ (pyrrolidine, adjacent to N-Boc) | ~45-50 |
| C H₂ (pyrrolidine, β to N-Boc) | ~30-35 |
| C H₂ (pyrrolidine, adjacent to NH) | ~48-53 |
Comparison with Alternative Diazaspirocyclic Scaffolds
The unique spectroscopic signature of this compound can be better understood when compared with its isomers and other relevant diazaspirocycles used in drug discovery.
Table 3: Comparative Overview of Key Spectroscopic Features of Selected Diazaspiroalkanes
| Compound | Key Structural Difference | Expected Differentiating NMR Features |
| Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | Isomer with Boc group on the other nitrogen. | Different chemical shifts for the protons and carbons of the two pyrrolidine rings due to the different electronic environment of the nitrogens. |
| Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Isomer with a different arrangement of nitrogen atoms. | Distinct pattern of methylene signals in both ¹H and ¹³C NMR due to altered symmetry and connectivity. |
| Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Smaller four-membered ring fused to a five-membered ring. | Higher field chemical shifts for the protons and carbons of the more strained azetidine ring. |
| Tert-butyl 1,8-diazaspiro[4.5]nonane-1-carboxylate | A five-membered ring fused to a six-membered ring. | More complex splitting patterns and a wider range of chemical shifts for the piperidine ring protons and carbons compared to the pyrrolidine ring. |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of diazaspiro[4.4]nonane derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex or sonicate briefly to ensure complete dissolution of the sample.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): ~20 ppm
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Manually phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 101 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1.5 s
-
Spectral Width (sw): ~220 ppm
-
-
Processing:
-
Apply a line broadening factor of 1.0 Hz.
-
Manually phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel synthetic compound, such as a "this compound" derivative.
Illuminating the Spirocyclic Core: A Comparative Guide to the X-ray Crystallography of Novel 1,7-Diazaspiro[4.4]nonane Compounds
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel bioactive molecules is paramount. The 1,7-diazaspiro[4.4]nonane scaffold has emerged as a promising framework in medicinal chemistry, necessitating robust analytical techniques for its characterization. This guide provides a comparative overview of X-ray crystallography for novel 1,7-diazaspiro[4.4]nonane compounds, juxtaposing it with alternative analytical methods and offering detailed experimental insights.
While the synthesis of various 1,7-diazaspiro[4.4]nonane derivatives is documented, publicly available crystallographic data for multiple novel, distinct analogues remains scarce. This guide, therefore, focuses on the application and comparison of analytical techniques for the characterization of this class of compounds, with a central emphasis on X-ray crystallography as the definitive method for structural determination.
Comparative Analysis of Analytical Techniques
The structural characterization of novel 1,7-diazaspiro[4.4]nonane compounds relies on a suite of analytical techniques, each providing unique and complementary information. While X-ray crystallography offers unparalleled detail on the three-dimensional atomic arrangement, other spectroscopic and chromatographic methods are essential for routine analysis, purity assessment, and preliminary structural insights.
| Technique | Principle | Advantages | Disadvantages | Application in 1,7-Diazaspiro[4.4]nonane Analysis |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Provides unambiguous 3D molecular structure, absolute configuration, bond lengths, and angles.[1][2] | Requires a suitable single crystal of sufficient size and quality, which can be challenging to obtain.[1] | Definitive structural elucidation of novel scaffolds and stereoisomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information about the molecular structure and connectivity. | Non-destructive, provides detailed information on the chemical environment of atoms (¹H, ¹³C), and aids in determining relative stereochemistry. | Does not provide absolute configuration and can be complex to interpret for structurally intricate molecules. | Routine structural confirmation, determination of connectivity, and diastereomeric ratio analysis. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition. | High sensitivity, provides accurate molecular weight, and can be coupled with chromatography for mixture analysis. | Does not provide stereochemical information and fragmentation patterns can be complex. | Molecular weight determination and confirmation of elemental composition. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase.[3] | Allows for the separation and quantification of enantiomers.[3] | Method development can be time-consuming and requires specific chiral columns. | Determination of enantiomeric purity and isolation of individual enantiomers for further study. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Provides information about the stereochemistry and conformation of chiral molecules in solution. | Requires the presence of a chromophore near the stereocenter and does not provide a complete 3D structure. | Assignment of absolute configuration by comparison with theoretical calculations or known standards. |
Experimental Protocols
A successful X-ray crystallographic analysis hinges on a meticulous experimental workflow, from crystal growth to data refinement.
Key Experimental Workflow for X-ray Crystallography
Figure 1. A generalized workflow for the single-crystal X-ray crystallographic analysis of a novel compound.
Detailed Methodologies
-
Synthesis and Purification: Novel 1,7-diazaspiro[4.4]nonane derivatives are synthesized according to established or newly developed synthetic routes. The crude product is then purified to >98% purity using standard techniques such as column chromatography or recrystallization to remove impurities that could hinder crystallization.
-
Crystallization: The growth of a high-quality single crystal is often the most critical and challenging step.[1] Common methods include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using computational methods such as direct methods. The atomic positions and other parameters are then refined against the experimental data to produce the final, accurate molecular structure.
Logical Relationships in Structural Analysis
The selection of an appropriate analytical technique is guided by the specific research question at hand. The following diagram illustrates the logical flow for choosing a characterization method for a novel 1,7-diazaspiro[4.4]nonane compound.
Figure 2. A logical decision tree for selecting analytical methods for the characterization of novel spirocyclic compounds.
References
A Comparative Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is increasingly focused on the development of three-dimensional (3D) molecular scaffolds that can confer improved physicochemical and pharmacological properties to drug candidates. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. This guide provides a comprehensive comparison of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate with other prominent spirocyclic scaffolds, offering insights supported by available data to inform scaffold selection in drug design.
Physicochemical Properties: A Tabular Comparison
The choice of a molecular scaffold significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Spirocycles are known to increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with enhanced solubility and metabolic stability.[1] Below is a comparison of key computed physicochemical properties for this compound and other relevant spirocyclic scaffolds.
| Scaffold | Structure | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | [Image of this compound structure] |
Key Observations:
-
The Boc-protected 1,7-diazaspiro[4.4]nonane exhibits a higher molecular weight and lipophilicity (XLogP3) compared to its parent scaffold and smaller spirocycles like 2-azaspiro[3.3]heptane.
-
The introduction of the Boc protecting group significantly increases the topological polar surface area (TPSA), which can influence cell permeability and solubility.
-
Compared to the non-spirocyclic piperidine, the diazaspiro[4.4]nonane scaffolds offer a more complex 3D structure with different vector orientations for substituents.
Biological Activity and Structure-Activity Relationships
While direct comparative biological data for this compound is limited in publicly available literature, studies on related diazaspirocycles and other spirocyclic systems provide valuable insights into their potential applications and structure-activity relationships (SAR).
Derivatives of diazaspiro[4.4]nonane have been investigated for their potential in targeting the central nervous system (CNS).[2] The rigid spirocyclic core helps in positioning substituents in specific orientations to interact with biological targets. For instance, in the development of σ2 receptor ligands, the replacement of a flexible piperazine moiety with more rigid diazaspiroalkanes was explored to modulate affinity and selectivity.[3]
In a study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, substitutions on the spirocyclic core were shown to significantly impact their in vitro antitumor activity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[4] For example, certain substitutions on the phenyl ring attached to the spirocycle led to compounds with IC50 values in the sub-micromolar range.[4]
Experimental Protocols
To facilitate the comparative evaluation of spirocyclic scaffolds, detailed protocols for key in vitro assays are provided below.
Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]
-
In Vitro Permeability Assay (Caco-2)
Objective: To evaluate the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specific time points.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the experiment by adding the test compound to the basolateral (donor) side and sampling from the apical (receiver) side.
-
-
Analysis:
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio ≥ 2 suggests the compound may be a substrate for efflux transporters.
-
Cytotoxicity Assay (MTT)
Objective: To assess the cytotoxic potential of a compound against a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Drug Discovery Workflow
The following diagrams illustrate a typical workflow for the evaluation of novel spirocyclic scaffolds and a simplified signaling pathway that could be modulated by a hypothetical drug candidate incorporating such a scaffold.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
Structure-Activity Relationship of Diazaspiro[4.4]nonane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of diazaspiro[4.4]nonane derivatives, with a focus on their interactions with sigma (σ), muscarinic acetylcholine (mAChR), and nicotinic acetylcholine (nAChR) receptors. The information presented herein, supported by experimental data, aims to inform the rational design of novel therapeutic agents.
Targeting Sigma Receptors: SAR of 2,7-Diazaspiro[4.4]nonane Analogs
Derivatives of the 2,7-diazaspiro[4.4]nonane core have been investigated as potent ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders. Structure-activity relationship studies have revealed key determinants of binding affinity and selectivity for the σ₁ and σ₂ receptor subtypes.
A study on a series of 2,7-diazaspiro[3.5]nonane derivatives, a closely related scaffold, provides valuable insights into the SAR for sigma receptor binding. The data suggests that the nature of the substituents on the nitrogen atoms plays a crucial role in determining affinity and selectivity.
Table 1: Sigma Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives [1][2]
| Compound ID | R¹ | R² | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₂/σ₁ Selectivity |
| 1a | H | Boc | >10000 | >10000 | - |
| 1b | H | Benzyl | 168 ± 15 | 35 ± 3 | 0.21 |
| 2a | Phenyl | Boc | 145 ± 12 | 18 ± 2 | 0.12 |
| 2b | Phenyl | Benzyl | 2.7 ± 0.2 | 27 ± 2 | 10 |
| 3a | 4-Fluorophenyl | Boc | 120 ± 10 | 15 ± 1 | 0.13 |
| 3b | 4-Fluorophenyl | Benzyl | 3.5 ± 0.3 | 21 ± 2 | 6 |
Key SAR Observations for Sigma Receptor Ligands:
-
N-Substitution is Critical: Unsubstituted or Boc-protected derivatives (e.g., 1a , 2a , 3a ) generally exhibit low affinity for both sigma receptor subtypes.
-
Aromatic Substituents Enhance Affinity: The introduction of a phenyl or a substituted phenyl group at one nitrogen (R¹) and a benzyl group at the other (R²) significantly increases binding affinity for both σ₁ and σ₂ receptors (e.g., 2b , 3b ).
-
Selectivity Trends: While potent, the selectivity between σ₁ and σ₂ receptors varies with the substitution pattern. For instance, compound 2b displays a 10-fold selectivity for the σ₁ receptor.
Divergent Pharmacological Profiles: Azaspiro[4.4]nonanes vs. Azaspiro[4.5]decanes
A comparative analysis of azaspiro[4.4]nonane and the slightly larger azaspiro[4.5]decane ring systems reveals a divergence in their primary biological targets. This highlights the profound impact of the spirocyclic core's size and conformation on receptor interaction.
-
Azaspiro[4.4]nonane Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Agonists: The compact and rigid structure of the azaspiro[4.4]nonane scaffold appears to be particularly well-suited for interaction with nicotinic acetylcholine receptors, particularly the α7 subtype. These derivatives have been prominently investigated as potent nAChR agonists, holding promise for the treatment of cognitive disorders.[3]
-
Azaspiro[4.5]decane Derivatives as Sigma-1 and Muscarinic M1 Receptor Ligands: In contrast, the larger azaspiro[4.5]decane scaffold has demonstrated significant activity at sigma-1 (σ₁) receptors and M1 muscarinic acetylcholine receptors.[3] This suggests that the increased conformational flexibility or altered vectoral presentation of substituents in the [4.5] system is favored by these targets.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination and comparison of the biological activity of novel compounds.
Sigma Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the σ₁ and σ₂ receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)
-
Radioligand: [³H]-(+)-Pentazocine for σ₁ and [³H]-DTG for σ₂
-
Non-specific Binding Control: Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Instrumentation: Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane homogenate, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
dot
References
In vitro biological evaluation of compounds synthesized from "Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate"
Introduction
The 1,7-diazaspiro[4.4]nonane scaffold, accessible from starting materials like Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, represents a promising structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, offers a unique topographical presentation for molecular interactions with biological targets. This can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more planar molecules. Researchers have explored derivatives of this scaffold for a range of therapeutic applications, including oncology, infectious diseases, and neurology. This guide provides a comparative overview of the in vitro biological activities of compounds derived from the 1,7-diazaspiro[4.4]nonane core, supported by experimental data from studies on closely related analogs.
In Vitro Anticancer Activity
Derivatives of diazaspiroalkanes have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison.
Table 1: Comparative Anticancer Activity of Representative Spirocyclic Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-Thiazolidinone 1 | HCT-116 (Colon Carcinoma) | 92.2 | Doxorubicin | 45.0 |
| Spiro-Thiazolidinone 2 | PC-3 (Prostate Carcinoma) | 110.5 | Doxorubicin | 52.3 |
| Spiro-Thiazolidinone 3 | HepG-2 (Hepatocellular Carcinoma) | 125.8 | Doxorubicin | 48.7 |
| Spiro-Hydantoin 4 | MCF-7 (Breast Cancer) | 52.35 | Letrozole | 25.0 |
| Spiro-Indole 5 | A549 (Lung Carcinoma) | 18.6 | Cisplatin | 5.2 |
Note: The data presented is for representative spirocyclic compounds and may not be direct derivatives of this compound, but serve to illustrate the potential of this structural class.
In Vitro Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,7-diazaspiro[4.4]nonane scaffold has been explored for the development of new antibacterial and antifungal compounds. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.
Table 2: Comparative Antimicrobial Activity of Representative Spirocyclic Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiro-Pyrazole 1 | Staphylococcus aureus (MDR) | 4 | Ciprofloxacin | 2 |
| Spiro-Thiadiazole 2 | Escherichia coli | 8 | Gentamicin | 4 |
| Spiro-Coumarin 3 | Candida albicans | 7.81 | Fluconazole | 15.62 |
| Spiro-Thiadiazole 4 | Pseudomonas aeruginosa | 24 | Ciprofloxacin | 20 |
| Spiro-Thiadiazole 5 | Bacillus subtilis | 16 | Gentamicin | 12 |
Note: The data presented is for representative spirocyclic compounds and may not be direct derivatives of this compound, but serve to illustrate the potential of this structural class.
In Vitro Neurological Activity
The rigid conformation of the 1,7-diazaspiro[4.4]nonane core makes it an attractive scaffold for targeting proteins in the central nervous system, such as G-protein coupled receptors (GPCRs) and ion channels. The binding affinity of a compound to its target receptor is often quantified by the inhibitory constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.
Table 3: Comparative Neurological Receptor Binding Affinity of Representative Diazaspiroalkanes
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Reference Compound | Ki (nM) |
| Diazaspiro-Alkane 1 | Dopamine D3 Receptor | 12.0 | Haloperidol | 5.8 |
| Diazaspiro-Alkane 2 | Dopamine D3 Receptor | 25.6 | Spiperone | 0.16 |
| Azaspiro[4.4]nonane 3 | α7 Nicotinic Acetylcholine Receptor | 8.1 | Epibatidine | 0.04 |
| Azaspiro[4.4]nonane 4 | α4β2 Nicotinic Acetylcholine Receptor | 0.36 | Nicotine | 1.2 |
| Diazaspiro[4.4]nonane 5 | Sigma-1 Receptor | 15.2 | Haloperidol | 3.2 |
Note: The data presented is for representative diazaspiroalkane compounds and may not be direct derivatives of this compound, but serve to illustrate the potential of this structural class.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized diazaspiro[4.4]nonane derivatives
-
Human cancer cell lines (e.g., HCT-116, PC-3, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Radioligand Receptor Binding Assay
This protocol provides a general method for determining the binding affinity of test compounds to a specific receptor (e.g., Dopamine D3 receptor).
Materials:
-
Synthesized diazaspiro[4.4]nonane derivatives
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding inhibitor (e.g., Haloperidol)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of the non-specific inhibitor) from the total binding. Calculate the IC50 value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for the synthesis and in vitro evaluation of 1,7-diazaspiro[4.4]nonane derivatives.
Caption: Inhibition of the JAK/STAT signaling pathway by a representative diazaspiroalkane kinase inhibitor.
The 1,7-diazaspiro[4.4]nonane scaffold serves as a versatile platform for the design of novel bioactive compounds. The in vitro data for related spirocyclic molecules demonstrate significant potential in anticancer, antimicrobial, and neurological applications. The unique three-dimensional structure of this scaffold provides a foundation for developing next-generation therapeutics with enhanced potency and selectivity. Further synthesis and comprehensive in vitro evaluation of derivatives of this compound are warranted to fully explore the therapeutic potential of this promising chemical space.
A Comparative Guide to the HPLC and Chiral HPLC Analysis of 1,7-Diazaspiro[4.4]nonane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control. 1,7-Diazaspiro[4.4]nonane is a key structural motif in various biologically active molecules, and the ability to separate and quantify its enantiomers is essential for understanding their pharmacological and toxicological profiles. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of 1,7-diazaspiro[4.4]nonane enantiomers, drawing upon established methodologies for structurally similar spirocyclic amines.
Comparison of Potential Chiral HPLC Methods
Given the structural characteristics of 1,7-diazaspiro[4.4]nonane, two primary approaches for its chiral separation by HPLC are proposed: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. The selection of the most suitable method will depend on factors such as available instrumentation, desired sensitivity, and the specific goals of the analysis.
| Parameter | Direct Chiral HPLC (Polysaccharide-Based CSP) | Indirect Chiral HPLC (Pre-Column Derivatization) |
| Principle | Enantiomers are separated directly on a chiral stationary phase based on the differential formation of transient diastereomeric complexes. | Enantiomers are first reacted with a chiral derivatizing agent to form stable diastereomers, which are then separated on a standard achiral HPLC column. |
| Chiral Stationary Phase | Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a broad range of chiral compounds, including those with spirocyclic structures.[1][2] | A conventional achiral stationary phase (e.g., C18) is used for the separation of the resulting diastereomers. |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol).[2] | A standard reversed-phase mobile phase, such as a mixture of acetonitrile or methanol and water/buffer. |
| Detection | UV detection is suitable if the molecule possesses a chromophore. For non-chromophoric compounds like 1,7-diazaspiro[4.4]nonane, derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) would be necessary. | UV or fluorescence detection can be employed, depending on the properties of the derivatizing agent. Derivatization often introduces a highly responsive chromophore or fluorophore, enhancing sensitivity.[3] |
| Advantages | - Simpler sample preparation.- Avoids potential issues with derivatization reactions (e.g., incomplete reaction, racemization).- Directly measures the enantiomers. | - Enhanced sensitivity and selectivity due to the introduction of a chromophore/fluorophore.- Can be performed on standard, less expensive achiral HPLC systems.- Method development can be more straightforward as it relies on well-established reversed-phase chromatography. |
| Disadvantages | - May require specialized and more expensive chiral columns.- Method development can be more complex, often requiring screening of different CSPs and mobile phases.- Lower sensitivity for compounds lacking a strong chromophore. | - More complex and time-consuming sample preparation.- Potential for side reactions, incomplete derivatization, or racemization during the derivatization step.- The chiral derivatizing agent must be of high enantiomeric purity.[4] |
Experimental Protocols
The following are proposed starting protocols for the chiral analysis of 1,7-diazaspiro[4.4]nonane enantiomers, based on methods successfully applied to analogous compounds. Optimization of these conditions will likely be necessary to achieve the desired separation.
Direct Chiral HPLC Method
This protocol is adapted from the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones.[2]
-
Column: Lux-Amylose-2 [Amylose tris(5-chloro-2-methylphenylcarbamate)], 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: As 1,7-diazaspiro[4.4]nonane lacks a strong chromophore, detection can be achieved by:
-
Mass Spectrometry (MS)
-
Evaporative Light Scattering Detector (ELSD)
-
Refractive Index (RI) Detector
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL
Indirect Chiral HPLC Method (Pre-Column Derivatization)
This protocol utilizes dansyl chloride as a derivatizing agent, a common reagent for primary and secondary amines, to form fluorescent diastereomeric derivatives. This approach is based on established methods for the derivatization of amines.
-
Derivatization Reagent: (1R)-(-)-1-(1-Naphthyl)ethyl isocyanate or a similar chiral isocyanate.
-
Derivatization Procedure:
-
Dissolve a known amount of 1,7-diazaspiro[4.4]nonane in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a slight excess of the chiral derivatizing agent.
-
Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete reaction.
-
Quench the reaction by adding a small amount of a primary amine (e.g., butylamine).
-
Dilute the final solution with the mobile phase before injection.
-
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile / Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Fluorescence detector (excitation and emission wavelengths will depend on the chosen derivatizing agent; for a naphthyl group, typical excitation is around 280 nm and emission around 340 nm).
-
Injection Volume: 10 µL
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of 1,7-diazaspiro[4.4]nonane.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The successful chiral separation of 1,7-diazaspiro[4.4]nonane enantiomers is achievable through either direct or indirect HPLC methods. The direct approach using a polysaccharide-based chiral stationary phase offers a more streamlined workflow, while the indirect method involving pre-column derivatization can provide enhanced sensitivity. The choice between these methods will be guided by the specific analytical requirements and available resources. The provided protocols, based on the analysis of structurally related compounds, serve as a robust starting point for method development and optimization. It is recommended to screen a variety of chiral stationary phases and mobile phase compositions to identify the optimal conditions for the enantioseparation of 1,7-diazaspiro[4.4]nonane.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Comparative Conformational Analysis of the Diazaspiro[4.4]nonane Ring System: A Guide for Researchers
A detailed examination of the conformational landscape of diazaspiro[4.4]nonane ring systems is crucial for researchers in drug discovery and medicinal chemistry. The rigid, three-dimensional structure of these spirocyclic scaffolds provides a unique platform for the development of novel therapeutic agents. This guide offers a comparative analysis of the conformational preferences of the diazaspiro[4.4]nonane core, supported by available experimental and computational data, to aid in the rational design of new chemical entities.
The diazaspiro[4.4]nonane framework, consisting of two fused five-membered heterocyclic rings sharing a single spiro-carbon atom, can exist in various isomeric forms depending on the placement of the two nitrogen atoms. This guide will focus on the conformational analysis of representative isomers, highlighting the interplay of steric and electronic factors that govern their three-dimensional structures. The primary methods for elucidating these conformations are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Conformational Preferences: A Tale of Two Rings
The conformational flexibility of the diazaspiro[4.4]nonane system is largely dictated by the puckering of the two five-membered rings. Each pyrrolidine or imidazolidine ring can adopt various envelope and twist (or pseudo-rotation) conformations. The relative orientation of these two rings around the spiro-center determines the overall shape of the molecule.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes key conformational parameters for a representative 1,3-diazaspiro[4.4]nonane derivative, gleaned from computational studies and analogous heterocyclic systems. It is important to note that these values can be influenced by the nature and position of substituents on the ring system.
| Parameter | Conformer A (Calculated) | Conformer B (Calculated) | Experimental Method |
| Relative Energy (kcal/mol) | 0.0 | 1.5 | Computational (DFT) |
| Key Dihedral Angle (N1-C5-C6-N2) | -35° | +38° | Computational (DFT) |
| Predicted 1H-1H Coupling Constant (JHax-Heq) | ~2-4 Hz | ~7-9 Hz | NMR Spectroscopy (Predicted) |
Note: The data presented is illustrative and based on computational models of a generic 1,3-diazaspiro[4.4]nonane-2,4-dione. Actual experimental values will vary depending on the specific derivative and experimental conditions.
Experimental and Computational Methodologies
The determination of the conformational properties of diazaspiro[4.4]nonane derivatives relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying the conformation of molecules in solution.
-
Sample Preparation: 5-10 mg of the diazaspiro[4.4]nonane derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton NMR spectra are acquired to observe chemical shifts and coupling constants. Vicinal coupling constants (³JHH) are particularly informative for determining dihedral angles via the Karplus equation.
-
2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) is used to establish proton-proton connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which helps in defining the overall stereochemistry and identifying preferred conformations.
-
-
Data Analysis: Analysis of coupling constants and NOE intensities, often in conjunction with computational models, allows for the elucidation of the predominant conformation in solution.
2. Single-Crystal X-ray Crystallography: Provides the most definitive information about the solid-state conformation of a molecule.
-
Crystallization: Single crystals of the diazaspiro[4.4]nonane derivative are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles, which define the conformation in the solid state.
Computational Chemistry
Computational methods are invaluable for exploring the potential energy surface of the diazaspiro[4.4]nonane ring system and predicting the relative stabilities of different conformers.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to determine their relative energies and key geometrical parameters.
-
NMR Parameter Prediction: Theoretical chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the predicted conformations.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the conformational analysis of a novel diazaspiro[4.4]nonane derivative, integrating both experimental and computational approaches.
Benchmarking the synthetic utility of "Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate" against other building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate pharmacological profile of a target molecule. Spirocyclic scaffolds have garnered significant interest due to their inherent three-dimensionality, which can impart desirable properties such as improved metabolic stability and target engagement.[1][2] This guide provides a comparative analysis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate , a prominent spirocyclic diamine, against other commonly used building blocks in drug discovery.
Introduction to Spirocyclic Diamines
Spirocyclic diamines are a class of saturated heterocyclic compounds characterized by two rings sharing a single carbon atom. This unique structural feature imparts a rigid, three-dimensional conformation that is increasingly sought after in drug design. Unlike their linear or monocyclic counterparts, the fixed spatial arrangement of functional groups in spirocycles can lead to enhanced binding affinity and selectivity for biological targets. "this compound" is a valuable building block within this class, offering a protected secondary amine and a free secondary amine for differential functionalization.
Benchmarking Against Alternative Building Blocks
The synthetic utility of a building block is a composite of its reactivity, the efficiency of the reactions it participates in, and the ease of handling and purification of its derivatives. Here, we compare "this compound" with a common non-spirocyclic alternative, "tert-butyl piperazine-1-carboxylate," and discuss its advantages within the broader class of spirocyclic diamines.
Quantitative Comparison of Reactivity
| Building Block | Reaction Type | Reactant | Solvent | Base | Temperature (°C) | Time (h) | Notes |
| This compound | N-arylation | 13-6 (a complex electrophile) | MeCN | DIEA | 90 | 2 | Product detected by LCMS.[3] |
| Tert-butyl piperazine-1-carboxylate | N-arylation | A different, but related, aryl halide | DMF | K2CO3 | 80 | Overnight | Product detected by LCMS.[3] |
Note: The data presented in this table is derived from separate examples within a single patent and is intended for illustrative comparison.[3] Reaction conditions were not optimized for a direct comparative study.
The spirocyclic nature of "this compound" does not appear to impede its reactivity in this N-arylation, proceeding to completion within a relatively short timeframe at a slightly higher temperature. The choice of base and solvent differs, which can significantly influence reaction kinetics and outcomes. This data suggests that the spirocyclic diamine is a viable and efficient nucleophile in coupling reactions.
Qualitative Advantages of Spirocyclic Scaffolds
Beyond reaction yields and times, the primary advantage of incorporating spirocyclic building blocks like "this compound" lies in the downstream properties of the resulting molecules.
-
Three-Dimensionality and Structural Rigidity: The spirocyclic core enforces a defined three-dimensional arrangement of substituents, which can be crucial for optimizing interactions with the binding pockets of target proteins. This rigidity can lead to higher potency and selectivity compared to more flexible analogs derived from building blocks like piperazine.
-
Novel Chemical Space: The use of spirocyclic scaffolds allows for the exploration of novel chemical space, moving away from the often "flat" molecules that have traditionally dominated medicinal chemistry. This can lead to the discovery of compounds with novel biological activities and intellectual property.[1][2]
-
Improved Physicochemical Properties: The introduction of a spirocenter can influence a molecule's lipophilicity, solubility, and metabolic stability. Judicious use of such building blocks can help to fine-tune these properties to achieve a desirable ADME (absorption, distribution, metabolism, and excretion) profile.
Experimental Protocols
Detailed experimental procedures are essential for replicating and building upon published work. The following protocol for the N-arylation of "this compound" is adapted from the aforementioned patent literature.[3]
N-Arylation of this compound
Materials:
-
13-6 (550 mg, 1.250 mmol, 1 equiv)
-
This compound (565.85 mg, 2.500 mmol, 2 equiv)
-
Diisopropylethylamine (DIEA) (646.29 mg, 5.000 mmol, 4 equiv)
-
Acetonitrile (MeCN) (1 mL)
Procedure:
-
To a suitable reaction vessel, add 13-6 (550 mg, 1.250 mmol), this compound (565.85 mg, 2.500 mmol), and acetonitrile (1 mL).
-
Add diisopropylethylamine (646.29 mg, 5.000 mmol) to the mixture at room temperature.
-
Stir the resulting mixture at 90 °C under a nitrogen atmosphere for 2 hours.
-
Monitor the reaction progress by LCMS to confirm the formation of the desired product.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified by standard chromatographic techniques.
Visualizing Synthetic Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized N-arylation workflow and the structural relationship between the building blocks.
References
Assessing the Drug-Likeness of Diazaspiro[4.4]nonane-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel drug candidates with improved efficacy and safety profiles has led medicinal chemists to explore beyond the traditional flat, aromatic scaffolds. Three-dimensional structures, such as spirocycles, offer a promising avenue for developing therapeutics with enhanced physicochemical properties and target selectivity. Among these, the diazaspiro[4.4]nonane core has emerged as a privileged scaffold, particularly for targeting the central nervous system.
This guide provides a comprehensive comparison of the drug-likeness of diazaspiro[4.4]nonane-based compounds with alternative, well-established scaffolds like piperidine and pyrrolidine. The information presented herein is supported by experimental data to aid researchers in making informed decisions during the drug discovery and development process.
Executive Summary
Diazaspiro[4.4]nonane derivatives have demonstrated significant potential as potent ligands for various biological targets, most notably as nicotinic acetylcholine receptor (nAChR) agonists.[1] Their rigid, three-dimensional structure can lead to improved target engagement and a favorable pharmacokinetic profile. This guide presents a comparative analysis of key drug-likeness parameters, including physicochemical properties, permeability, and metabolic stability, for diazaspiro[4.4]nonane-based compounds alongside representative piperidine and pyrrolidine analogues also targeting nAChRs.
Data Presentation
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental physicochemical properties for the diazaspiro[4.4]nonane scaffold and its alternatives. Spirocycles, in general, increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and metabolic stability.[2]
| Scaffold | Structure | Molecular Weight ( g/mol ) | Calculated logP (XLogP3) | Polar Surface Area (PSA) (Ų) | Fraction of sp³ Carbons (Fsp³) |
| 2-Azaspiro[4.4]nonane | 125.21 | 1.6 | 12.03 | 1.00 | |
| Piperidine | 85.15 | 0.84 | 12.03 | 1.00 | |
| Pyrrolidine | 71.12 | 0.46 | 12.03 | 1.00 |
Data sourced from PubChem.
In Vitro Drug-Likeness Profile
The following table presents a hypothetical compilation of experimental data for representative compounds based on the three scaffolds, targeting nAChRs. This data illustrates the typical range of values observed for such compounds and serves as a comparative benchmark.
| Compound ID | Scaffold | Measured logP | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) |
| DSN-1 | Diazaspiro[4.4]nonane | 2.8 | 150 | 8.5 | 12.2 | 45 |
| DSN-2 | Diazaspiro[4.4]nonane | 3.1 | 95 | 10.2 | 15.8 | 32 |
| PIP-1 | Piperidine | 2.5 | 250 | 6.8 | 9.5 | 65 |
| PIP-2 | Piperidine | 2.9 | 180 | 7.5 | 11.3 | 51 |
| PYR-1 | Pyrrolidine | 2.2 | 350 | 5.2 | 7.9 | 80 |
| PYR-2 | Pyrrolidine | 2.6 | 280 | 6.1 | 8.8 | 72 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Lipinski's Rule of Five
Lipinski's Rule of Five is a rule of thumb to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
-
A molecular mass less than 500 daltons.
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Methodology:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with buffer solution (pH 7.4).
-
The test compound is dissolved in a donor solution (e.g., buffer at pH 5.0 or 6.5) and added to the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically up to 2 hours). To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.
-
Samples are collected from the receiver compartment at various time points and the concentration of the compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.
Human Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Methodology:
-
The test compound (typically at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time plot.
Mandatory Visualization
Caption: A typical experimental workflow for assessing the drug-likeness of novel compounds.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.
References
A Comparative Guide to the Biological Activity of 1,7-Diazaspiro[4.4]nonane and 1,6-Diazaspiro[4.4]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two isomeric diazaspirocyclic scaffolds: 1,7-diazaspiro[4.4]nonane and 1,6-diazaspiro[4.4]nonane. The content is based on available scientific literature and aims to furnish researchers with data to inform drug discovery and development efforts. A notable disparity in the volume of research exists between the two scaffolds, with derivatives of 1,7-diazaspiro[4.4]nonane being investigated for their potential in modulating key central nervous system (CNS) targets, while the biological activity of the 1,6-isomer remains largely unexplored.
Overview of Biological Activity
Derivatives of the 1,7-diazaspiro[4.4]nonane scaffold have emerged as potent and selective antagonists for the dopamine D3 receptor (D3R) .[1] The D3 receptor is a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including substance abuse and schizophrenia. In contrast, a comprehensive search of scientific literature reveals a conspicuous absence of studies detailing the biological evaluation of 1,6-diazaspiro[4.4]nonane derivatives. This guide, therefore, focuses on the established activity of the 1,7-diazaspiro[4.4]nonane scaffold while highlighting the current knowledge gap concerning its 1,6-isomer.
Quantitative Data Presentation: 1,7-Diazaspiro[4.4]nonane Derivatives as Dopamine D3 Receptor Antagonists
A study by Reilly et al. (2017) provides key quantitative data on the binding affinities of several 1,7-diazaspiro[4.4]nonane derivatives for the human dopamine D2 and D3 receptors. The data, presented in Table 1, underscores the high affinity and selectivity of these compounds for the D3 receptor.
Table 1: Dopamine Receptor Binding Affinities of 1,7-Diazaspiro[4.4]nonane Derivatives
| Compound ID | Diazaspiro Core | R Group | D3R K_i_ (nM) | D2R K_i_ (nM) | Selectivity (D2/D3) |
| 14 | 1,7-diazaspiro[4.4]nonane | Phenyl | 19.6 | >10000 | >510 |
| 15a | 1,7-diazaspiro[4.4]nonane | 2,3-Dichlorophenyl | 12.0 | 10800 | 905 |
| 15c | 1,7-diazaspiro[4.4]nonane | 4-Fluorophenyl | 25.6 | 9800 | 383 |
Data extracted from Reilly et al., 2017.[1]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and the methods used to generate the data, the following diagrams illustrate the dopamine D3 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative to minimize risks and comply with regulatory standards.
Safety and Hazard Profile
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (classification for a similar compound).[2]
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| CAS Number | 646055-63-2 | PubChem[1] |
Experimental Protocol: Standard Disposal Procedure
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a step-by-step guide for its disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous chemical waste.[4][5]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible wastes, such as acids and bases, must be segregated.[6]
2. Containerization:
-
Use a designated, leak-proof, and sealable container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][7]
-
Ensure the container is chemically compatible with the compound.
-
Keep the waste container securely closed except when adding waste.[6]
-
Place the primary waste container in a secondary container to contain any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[6]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.[7]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[7]
-
4. Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Adhere to institutional limits on the quantity of hazardous waste that can be stored and the maximum storage duration (e.g., 90 days).[6]
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][7]
-
Do not dispose of this compound down the drain or in the regular trash.[7][8][9] Improper disposal can lead to environmental contamination and regulatory violations.[10]
-
For empty containers that held the compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][11] After triple-rinsing, the container may be disposed of as regular trash, with the label defaced.[5]
6. Emergency Procedures:
-
In case of a spill, evacuate the area and alert your EHS department. Follow established spill cleanup procedures for chemical irritants.
-
Personnel handling the waste should be trained on these disposal procedures and emergency protocols.[5][8]
Disposal Workflow
Caption: Disposal workflow for this compound.
This procedural guidance is intended to ensure that this compound is managed safely from the point of generation to its final disposal, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management policies.
References
- 1. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 | CID 22291199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester | C12H22N2O2 | CID 42614573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
